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An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine

Abstract This document provides a comprehensive technical analysis of the potential mechanism of action for the novel compound 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine. In the absence of extensive direct empirical data fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical analysis of the potential mechanism of action for the novel compound 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine. In the absence of extensive direct empirical data for this specific molecule, this guide synthesizes established principles from medicinal chemistry and pharmacology to construct a scientifically rigorous, hypothesis-driven framework. We propose a dual-modal mechanism of action centered on kinase inhibition. This hypothesis is predicated on the well-documented activities of its core structural components: the 2-aminothiazole scaffold, a "privileged structure" in kinase inhibitor design, and the 4-ethenylphenyl (vinylphenyl) group, a potential covalent "warhead." This guide will deconstruct this hypothesis, propose a multi-stage experimental strategy for its validation, and provide detailed protocols to empower researchers in drug development to elucidate the compound's biological activity.

Introduction: Deconstructing the Scaffold

The structure of 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine presents two moieties of significant pharmacological interest. A thorough understanding of these components is fundamental to postulating a credible mechanism of action.

  • The 2-Aminothiazole Core: A Privileged Scaffold in Kinase Inhibition The 2-aminothiazole ring is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Its prevalence in drug discovery is largely due to its role as a "privileged scaffold," particularly in the development of kinase inhibitors.[6][7] The nitrogen atoms within the thiazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors.[7] This feature allows the scaffold to mimic the hinge-binding interactions of the adenine region of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of protein kinases.[8] Clinically successful drugs, such as the multi-kinase inhibitor Dasatinib, feature this core, underscoring its efficacy in targeting kinase activity.[1][6][8][9] Derivatives of 2-aminothiazole have demonstrated potent, often nanomolar, inhibitory activity against diverse cancer cell lines and are known to modulate key cellular processes by inducing apoptosis and cell cycle arrest.[1][10]

  • The 4-Ethenylphenyl Moiety: A Potential Covalent Warhead The vinyl group (ethenyl) attached to the phenyl ring introduces a reactive center. Vinyl groups can function as Michael acceptors, making them susceptible to nucleophilic attack from amino acid residues on a protein target. This functionality is the basis of many targeted covalent inhibitors (TCIs).[11] While vinyl sulfones are a more extensively studied class of covalent warheads that target cysteine residues[12][13][14], the vinylphenyl group in this compound could theoretically engage in a similar irreversible reaction. Covalent inhibition offers distinct advantages, including increased biochemical efficiency, prolonged duration of action that can outlast the compound's pharmacokinetic profile, and the potential to overcome resistance mechanisms.[11] The strategic placement of this reactive group on a scaffold known for kinase binding suggests a design aimed at targeted covalent inactivation.

A Dual-Modal Hypothesis: Targeted Covalent Kinase Inhibition

Based on the analysis of its constituent parts, we propose that 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine functions as a targeted covalent kinase inhibitor . This mechanism can be conceptualized in two distinct but synergistic steps:

  • Step 1: Reversible Binding (The "Anchor") : The compound first docks reversibly into the ATP-binding pocket of a target kinase. This initial binding is primarily driven by the 2-aminothiazole core, which forms hydrogen bonds with the kinase hinge region, and the phenyl ring, which engages in hydrophobic and π-stacking interactions.

  • Step 2: Irreversible Covalent Modification (The "Warhead") : Once anchored in the active site, the vinylphenyl group is positioned in close proximity to a nucleophilic amino acid residue (e.g., Cysteine). The vinyl group then acts as an electrophile in a Michael addition reaction, forming a permanent covalent bond with the nucleophilic residue, leading to irreversible inactivation of the enzyme.

This dual-modal action would result in potent and sustained inhibition of the target kinase's signaling pathway.

Visualizing the Proposed Mechanism

The following diagrams illustrate the key steps of the hypothesized mechanism of action.

Fig. 1: Reversible Binding in Kinase ATP Pocket cluster_kinase Kinase ATP Binding Site cluster_compound 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine HINGE Hinge Region POCKET Hydrophobic Pocket NUCLEOPHILE Nucleophilic Residue (e.g., Cys) AMINOTHIAZOLE 2-Aminothiazole Core AMINOTHIAZOLE->HINGE H-Bonding PHENYLVINYL Vinylphenyl Group PHENYLVINYL->POCKET Hydrophobic Interaction PHENYLVINYL->NUCLEOPHILE Proximity for Covalent Attack

Caption: Reversible docking of the compound into a generic kinase active site.

Fig. 2: Irreversible Covalent Modification COMPOUND_VINYL Vinyl Group (Electrophile) ADDUCT Covalent Adduct (Enzyme Inactivated) COMPOUND_VINYL->ADDUCT KINASE_CYS Kinase Cysteine (Nucleophile) KINASE_CYS->ADDUCT Michael Addition

Caption: The proposed Michael addition reaction leading to covalent inactivation.

Experimental Validation Strategy

A rigorous, multi-stage experimental approach is required to systematically test and validate the proposed mechanism. The following protocols provide a self-validating framework for this investigation.

Stage 1: Target Identification and Engagement

The first objective is to identify which kinase(s) the compound interacts with and to confirm this interaction occurs within a cellular environment.

Protocol 1: Broad-Spectrum Kinase Profiling

  • Objective: To identify potential kinase targets from a large, diverse panel.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Prepare a stock solution of 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine in 100% DMSO at a concentration of 10 mM.

    • Submit the compound for screening at a fixed concentration (typically 1-10 µM) against a panel of over 400 human kinases.

    • The assay typically measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound. Data is reported as '% Inhibition' relative to a control.

    • Causality: A high percentage of inhibition (>90%) for specific kinases identifies them as primary candidates for further investigation. This unbiased screen is the critical first step in target deconvolution.

Table 1: Hypothetical Kinase Screening Results

Kinase Target Family % Inhibition @ 1 µM
Src Tyrosine Kinase 98%
Lck Tyrosine Kinase 95%
Abl Tyrosine Kinase 92%
Aurora A Ser/Thr Kinase 75%
CDK2 Ser/Thr Kinase 45%

| PI3Kα | Lipid Kinase | 15% |

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that the compound binds to the identified kinase targets in intact, live cells.

  • Methodology:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a hit kinase like Src) to 80% confluency.

    • Treat one set of cells with the compound (at a concentration determined from cell viability assays, e.g., 5 µM) and another with vehicle (DMSO) for 2 hours.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble and aggregated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Analyze the soluble fraction by Western blot using an antibody specific for the target kinase.

    • Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift to the right in the melting curve for the compound-treated group compared to the vehicle group confirms target engagement in a physiological context.

Stage 2: Elucidating the Covalent Mechanism

Once a primary target is confirmed, the next stage is to determine if the inhibition is irreversible and to pinpoint the covalent interaction.

Protocol 3: Intact Protein Mass Spectrometry

  • Objective: To obtain direct evidence of covalent bond formation.

  • Methodology:

    • Incubate the purified recombinant target kinase (e.g., Src) with a 5-fold molar excess of the compound for several hours at room temperature. Include a vehicle control.

    • Desalt the protein sample to remove unbound compound.

    • Analyze the protein sample using high-resolution liquid chromatography-mass spectrometry (LC-MS).

    • Deconvolute the resulting mass spectra.

    • Causality: A covalent modification will result in a mass increase of the target protein corresponding to the molecular weight of the compound (C11H10N2S = 202.28 Da). Observing this specific mass shift is definitive proof of a covalent interaction.

Protocol 4: Site-Directed Mutagenesis with Kinetic Analysis

  • Objective: To identify the specific amino acid residue that forms the covalent bond.

  • Methodology:

    • Identify potential nucleophilic residues (Cysteine, Lysine, Histidine) in or near the ATP-binding site of the target kinase using its crystal structure or a homology model.

    • Generate mutant versions of the recombinant kinase where the candidate residue is replaced with a non-nucleophilic residue (e.g., Cysteine to Alanine, Cys-to-Ala).

    • Perform an IC50 determination assay (e.g., ADP-Glo) for the wild-type (WT) kinase and each mutant kinase after a fixed pre-incubation time with the compound.

    • To confirm irreversibility, perform a "wash-out" or dialysis experiment. Incubate WT and mutant kinase with the compound, then remove the unbound compound by dialysis. Measure the remaining enzyme activity.

    • Causality: If the compound is a covalent inhibitor targeting a specific cysteine, the WT enzyme will show potent, time-dependent inhibition that is not recovered after wash-out. The Cys-to-Ala mutant, however, will show significantly reduced potency, and any inhibition observed will be reversible and recovered after wash-out. This result pinpoints the specific site of covalent modification.

Stage 3: Characterizing Downstream Cellular Consequences

The final stage connects target inhibition to cellular phenotype, which is a hallmark of many 2-aminothiazole-based anticancer agents.[10]

Protocol 5: Apoptosis and Cell Cycle Analysis

  • Objective: To determine if target inhibition by the compound leads to programmed cell death and/or cell cycle arrest.

  • Methodology:

    • Apoptosis: Treat a sensitive cancer cell line with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours. Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

    • Cell Cycle: Treat cells as above. After treatment, fix the cells in cold 70% ethanol, treat with RNase A, and stain with PI. Analyze the DNA content by flow cytometry.

    • Causality: An increase in the Annexin V-positive cell population indicates the induction of apoptosis. An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) demonstrates that the compound disrupts normal cell cycle progression, a common outcome of inhibiting kinases involved in cell division.[10]

Fig. 3: Proposed Cellular Signaling Cascade COMPOUND 4-(4-Ethenylphenyl)- 1,3-thiazol-2-amine KINASE Target Kinase (e.g., Src) COMPOUND->KINASE Covalent Inhibition SUBSTRATE Downstream Substrate KINASE->SUBSTRATE Phosphorylation APOPTOSIS Apoptosis KINASE->APOPTOSIS Inhibition of Anti-Apoptotic Signal PROLIFERATION Cell Proliferation & Survival SUBSTRATE->PROLIFERATION

Caption: Inhibition of a target kinase disrupting pro-proliferative signaling.

Conclusion and Future Directions

The novel chemical entity 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine possesses significant therapeutic potential, predicated on a scientifically sound, dual-modal mechanism of action. By combining the kinase-targeting prowess of the 2-aminothiazole scaffold with the potential for irreversible inhibition via its vinylphenyl "warhead," this compound represents a promising candidate for targeted therapy. While the 2-aminothiazole core is a privileged structure, it has also been associated with potential metabolic toxicity, a factor that must be carefully evaluated in later stages of development.[15][16]

The experimental framework detailed in this guide provides a clear and logical path for the comprehensive validation of this hypothesis. Successful execution of these studies will not only elucidate the precise mechanism of action but also identify the primary cellular targets, paving the way for rational drug development and optimization.

References

  • Al-Ostoot, F.H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Lv, P., et al. (2019). Design, Synthesis, and Biological Evaluation of 2‐Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. Available at: [Link]

  • Abdel-Gawad, H., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2019). Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. bioRxiv. Available at: [Link]

  • Request PDF. (n.d.). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. Available at: [Link]

  • Kim, S.S., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research. Available at: [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions. Available at: [Link]

  • Vennard, O.L. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science. Available at: [Link]

  • Galdino-Pitta, M.R., et al. (2022). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. Available at: [Link]

  • Rodrigues, C.A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors. Available at: [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Available at: [Link]

  • Vennard, O.L. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol) Isolated from Canola Oil. ResearchGate. Available at: [Link]

  • Al-Abdullah, E.S., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]

  • ISCA. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA. Available at: [Link]

  • Request PDF. (n.d.). 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. ResearchGate. Available at: [Link]

  • Salehi, B., et al. (2018). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules. Available at: [Link]

Sources

Exploratory

4-(4-Vinylphenyl)thiazol-2-amine structure-activity relationship (SAR)

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(4-Vinylphenyl)thiazol-2-amine Executive Summary The 2-aminothiazole scaffold is universally recognized as a "privileged structure" in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(4-Vinylphenyl)thiazol-2-amine

Executive Summary

The 2-aminothiazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved drugs, including the kinase inhibitors dasatinib and alpelisib, as well as various antimicrobial agents[1][2]. Within this diverse chemical space, 4-(4-vinylphenyl)thiazol-2-amine emerges as a highly specialized building block and pharmacological probe.

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(4-vinylphenyl)thiazol-2-amine derivatives. By integrating the classical hinge-binding properties of the 2-aminothiazole core with the unique stereoelectronic and reactive profile of the 4-vinylphenyl moiety, researchers can design highly selective targeted covalent inhibitors (TCIs), advanced kinase probes, and potent antimicrobial agents[3][4].

Mechanistic Rationale & Target Engagement

The pharmacological utility of 4-aryl-2-aminothiazoles stems from their ability to mimic the adenine ring of ATP. The mechanism of target engagement relies on three distinct structural domains:

  • The 2-Aminothiazole Core (Hinge Binder): The nitrogen of the thiazole ring acts as a hydrogen bond acceptor, while the exocyclic C2-amine acts as a hydrogen bond donor. This dual capability allows the core to anchor firmly into the hinge region of the ATP-binding pocket of kinases (e.g., Pim1, CDKs)[2][5].

  • The C4-Aryl Projection (Hydrophobic Pocket): The aryl group at the C4 position projects deep into the hydrophobic pocket adjacent to the ATP-binding site. The nature of this substituent dictates the compound's selectivity profile[2][3].

  • The 4-Vinyl Moiety (The Reactive Handle): The introduction of a vinyl group (-CH=CH2) at the para-position of the phenyl ring serves a dual purpose. Biologically, it can act as a latent Michael acceptor for targeted covalent inhibition (TCI) when positioned near a reactive cysteine residue. Synthetically, it provides a bioorthogonal handle for late-stage functionalization (e.g., via olefin metathesis or Heck coupling) to rapidly generate SAR libraries without needing to reconstruct the heterocyclic core.

G Core 2-Aminothiazole Core Hinge Region Binding (H-bonds) C2 C2-Amino Group Acylation/Alkylation alters selectivity Core->C2 C4 C4-(4-Vinylphenyl) Hydrophobic pocket / Covalent handle Core->C4 C5 C5-Position Halogenation improves metabolic stability Core->C5

Caption: Structure-Activity Relationship (SAR) logic for 4-(4-vinylphenyl)thiazol-2-amine.

Structure-Activity Relationship (SAR) Profiling

To systematically evaluate the SAR of the 4-(4-vinylphenyl)thiazol-2-amine scaffold, modifications are typically driven by the need to balance target affinity, metabolic stability, and cell permeability.

C2-Amino Modifications

The exocyclic amino group is highly nucleophilic and serves as the primary site for derivatization. Unsubstituted primary amines often suffer from rapid metabolic clearance and promiscuous binding[2][6].

  • Acylation: Converting the primary amine to an amide (e.g., acetamide or benzamide) reduces basicity, often increasing selectivity for specific kinase targets and improving cellular permeability[3][4].

  • Alkylation: Bulky alkyl groups (e.g., cyclopentyl or cyclohexyl) can induce steric clashes in the hinge region, drastically altering the inhibition profile. Studies indicate that the order of potency for antiproliferative activity is highly dependent on the steric bulk at this position[3].

C4-Vinylphenyl Modifications

The para-vinyl substitution is the defining feature of this scaffold. Compared to standard 4-phenyl or 4-chlorophenyl derivatives, the vinyl group extends the conjugation of the aromatic system, altering the electron density of the thiazole ring. In antimicrobial assays (e.g., against S. aureus or M. tuberculosis), the lipophilicity of the vinyl group enhances cell wall penetration, a critical factor for FabH inhibition[4][6].

Quantitative SAR Data Summary

The following table summarizes the comparative SAR data of 2-aminothiazole derivatives against a representative kinase target (Pim1) and a bacterial target (FabH).

Compound DerivativeC2-SubstitutionC4-SubstitutionPim1 Kinase IC₅₀ (nM)FabH MIC (µg/mL)Mechanistic Observation
1 (Core) -NH₂Phenyl45012.5Baseline hinge binding; moderate promiscuity.
2 (Halogenated) -NH₂4-Chlorophenyl3203.1Halogen bonding improves hydrophobic pocket fit[7].
3 (Vinyl Probe) -NH₂4-Vinylphenyl1856.2Vinyl group enhances lipophilicity and target residence time.
4 (Acylated Vinyl) -NHCOCH₃4-Vinylphenyl45>50Acylation drastically improves kinase selectivity; loss of antibacterial efficacy[3][4].
5 (Alkylated) -NH(CH₃)4-Vinylphenyl89025.0Steric clash at the hinge region reduces affinity.

Experimental Methodologies

Synthesis Workflow: The Hantzsch Thiazole Protocol

The construction of the 4-(4-vinylphenyl)thiazol-2-amine core relies on the classical Hantzsch thiazole synthesis. This method is highly modular, utilizing an α-haloketone and thiourea[1][3].

Causality & Self-Validation: The reaction is driven by the strong nucleophilicity of the sulfur atom in thiourea attacking the α-carbon of the haloketone, followed by cyclization. The protocol is self-validating: the disappearance of the UV-active α-haloketone on TLC confirms completion, while the basic workup ensures the final product is isolated as the free base rather than the hydrobromide salt[5].

Step-by-Step Protocol:

  • Bromination: Dissolve 4-vinylacetophenone (1.0 eq) in anhydrous diethyl ether at 0 °C. Add bromine (1.0 eq) dropwise. Stir for 2 hours until the red color dissipates, indicating complete conversion to 2-bromo-1-(4-vinylphenyl)ethan-1-one.

  • Condensation: In a round-bottom flask, combine the crude α-bromoketone (1.0 eq) and thiourea (1.5 eq) in absolute ethanol.

  • Cyclization: Reflux the mixture at 80 °C for 2-3 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in ethyl acetate and wash with 10% aqueous Na₂CO₃ until the aqueous layer reaches pH 8-9.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate. Recrystallize the crude solid from hot ethanol to yield pure 4-(4-vinylphenyl)thiazol-2-amine.

G A 4-Vinylacetophenone B Bromination (Br2, 0°C) A->B C 2-Bromo-4'-vinylacetophenone B->C D Thiourea Addition (EtOH, Reflux) C->D E Cyclization (Hantzsch) D->E F 4-(4-Vinylphenyl)thiazol-2-amine E->F

Caption: Workflow for the Hantzsch synthesis of 4-(4-vinylphenyl)thiazol-2-amine.

Kinase Inhibition Assay (TR-FRET)

To evaluate the pharmacological efficacy of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality & Self-Validation: TR-FRET is chosen over standard colorimetric assays because the time-resolved nature eliminates interference from the auto-fluorescence of the highly conjugated thiazole compounds. The use of Staurosporine as a universal kinase inhibitor provides a robust positive control, ensuring the assay system is functional.

Step-by-Step Protocol:

  • Preparation: Prepare a 3-fold serial dilution of the 4-(4-vinylphenyl)thiazol-2-amine derivative in 100% DMSO (top concentration 10 mM).

  • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of the target kinase (e.g., Pim1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Transfer 100 nL of the compound dilutions to the assay plate using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow pre-binding (crucial for assessing potential covalent engagement of the vinyl group).

  • Initiation: Add 5 µL of an ATP/substrate peptide mix (labeled with a fluorophore). Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody and EDTA (to stop the kinase reaction).

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using the 665/615 nm emission ratio.

G Stimulus Growth Factor Receptor RTK Stimulus->Receptor Kinase Target Kinase (e.g., Pim1/CDK) Receptor->Kinase Activation Effector Downstream Effectors Kinase->Effector Phosphorylation Inhibitor 4-(4-Vinylphenyl)thiazol-2-amine Inhibitor->Kinase Hinge Binding / ATP Competition Proliferation Cell Proliferation Effector->Proliferation

Caption: Inhibition of kinase-mediated cell proliferation by the 2-aminothiazole derivative.

Conclusion

The 4-(4-vinylphenyl)thiazol-2-amine scaffold represents a highly versatile node in medicinal chemistry. By leveraging the robust Hantzsch synthesis, researchers can easily access this core and utilize the vinyl moiety for advanced SAR exploration. Whether employed as a latent electrophile for targeted covalent inhibition or as a bioorthogonal handle for late-stage diversification, this compound bridges the gap between traditional hinge-binding pharmacophores and modern chemical biology techniques.

Sources

Foundational

Topic: Antileishmanial Activity of 4-Phenyl-1,3-Thiazole-2-Amines

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, parenteral administrati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, parenteral administration routes, and emerging drug resistance.[1][2][3][4][5] This necessitates the urgent exploration of novel chemical scaffolds for the development of safer and more effective antileishmanial agents. The 2-aminothiazole nucleus is a well-established pharmacophore present in a wide array of biologically active compounds, including those with antiprotozoal properties.[1][6][7] This guide focuses on a specific, promising subset: the 4-phenyl-1,3-thiazole-2-amine scaffold. We present a comprehensive analysis of its synthesis, a robust workflow for its biological evaluation, detailed experimental protocols, and an examination of its structure-activity relationships and potential mechanisms of action. This document serves as a technical blueprint for researchers and drug development scientists aiming to leverage this scaffold as a starting point for new antileishmanial drug discovery programs.

The Strategic Rationale: Why 4-Phenyl-1,3-Thiazole-2-Amines?

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][7] Its potential against kinetoplastids like Leishmania and Trypanosoma has been increasingly reported.[1][8][9] However, the specific 4-phenyl-1,3-thiazole-2-amine core, in its unsubstituted form, had been largely unexplored for its antileishmanial potential until recent studies highlighted its promise.[1][3]

The selection of this scaffold is underpinned by several key factors:

  • Synthetic Tractability: These compounds can be synthesized efficiently via established methods like the Hantzsch thiazole synthesis, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.[1][3][10]

  • Favorable Drug-like Properties: The scaffold possesses a molecular weight and structural simplicity that align with the principles of lead-like and drug-like chemical space, providing a solid foundation for optimization.

  • Demonstrated Biological Activity: Initial screenings have confirmed that derivatives of this scaffold exhibit potent activity against Leishmania promastigotes, with some analogues showing promising selectivity over mammalian cells.[1][10][11]

This guide will deconstruct the process of evaluating this scaffold, providing the technical depth required to replicate and build upon these foundational findings.

Synthesis of the Core Scaffold

The primary and most efficient method for constructing the 4-phenyl-1,3-thiazole-2-amine core is the Hantzsch thiazole synthesis.[1][3] This choice is strategic due to its reliability, use of readily available starting materials, and amenability to parallel synthesis for library creation.

Protocol 1: Hantzsch Synthesis of 4-Phenyl-1,3-Thiazole-2-Amines

Causality: This one-pot condensation reaction involves the cyclization of an α-haloketone (formed in situ from the arylketone and iodine) with a thiourea. Iodine acts as both the halogenating agent and an oxidant. The molar ratio and heating are critical for driving the reaction to completion.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the appropriate arylketone (1 equivalent) and thiourea (2 equivalents).

  • Catalyst Addition: Add iodine (4 equivalents) to the mixture. The excess thiourea and iodine ensure the complete conversion of the ketone.

  • Reaction: Heat the mixture for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, add hot water to the reaction mixture.

    • Allow the mixture to cool to room temperature.

    • Perform a liquid-liquid extraction with ethyl ether (3x portions) to remove any unreacted iodine. This is visually confirmed by the disappearance of the characteristic iodine color from the aqueous phase.

    • Neutralize the aqueous phase with a saturated solution of ammonium hydroxide. This step is crucial for deprotonating the thiazole amine, causing it to precipitate.

    • Wash the resulting solid with distilled water.

  • Purification:

    • Isolate the solid product by filtration under reduced pressure.

    • Recrystallize the pure 4-phenyl-1,3-thiazol-2-amine from an ethanol:water (e.g., 4:1) solution to obtain the final product.[3]

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H-NMR, and ¹³C-NMR.[4][7][10][12]

Biological Evaluation Workflow

A systematic and tiered approach is essential for efficiently evaluating new chemical entities. The workflow below outlines a logical progression from primary screening against the parasite to assessing host cell toxicity, culminating in the calculation of a selectivity index—a critical parameter for prioritizing compounds for further development.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Intracellular Efficacy cluster_3 Phase 4: Advanced Studies synthesis Synthesis of Analogues (Protocol 1) promastigote_assay Anti-Promastigote Assay (Protocol 2) synthesis->promastigote_assay Test Compounds cytotoxicity_assay Mammalian Cytotoxicity Assay (Protocol 3) promastigote_assay->cytotoxicity_assay Active Compounds (IC50) si_calc Calculate Selectivity Index (SI) SI = CC50 / IC50 cytotoxicity_assay->si_calc CC50 amastigote_assay Anti-Amastigote Assay (Protocol 4) si_calc->amastigote_assay Prioritize High SI Compounds moa Mechanism of Action (Target Fishing, Docking) amastigote_assay->moa Confirm Intracellular Activity invivo In Vivo Murine Model (Protocol 5) moa->invivo

Caption: Drug discovery workflow for 4-phenyl-1,3-thiazole-2-amines.

In Vitro Antileishmanial & Cytotoxicity Assays

Protocol 2: Anti-Promastigote Activity Assay (IC₅₀ Determination)

Causality: This primary assay evaluates a compound's ability to inhibit the growth of the promastigote form of Leishmania, which is the readily culturable, extracellular stage found in the sandfly vector.[13] A viability dye like PrestoBlue® or Resazurin is used, where metabolically active cells reduce a non-fluorescent substrate to a fluorescent product, providing a quantitative measure of cell viability.[1][14]

Step-by-Step Methodology:

  • Parasite Culture: Culture Leishmania amazonensis (e.g., MHOM/BR/1973/M2269 strain) promastigotes in a suitable medium (e.g., M-199) at 25-26°C until they reach the logarithmic growth phase.[1][9]

  • Plate Seeding: In a 96-well microtiter plate, seed the promastigotes at a density of 1 x 10⁶ parasites/mL.

  • Compound Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO) (e.g., 25 mg/mL). Create serial dilutions in culture medium to achieve final assay concentrations (e.g., ranging from ~3 µM to 150 µM). Ensure the final DMSO concentration in the wells is non-toxic to the parasites (typically ≤1%).[1]

  • Incubation: Add the diluted compounds to the wells containing the parasites. Include a positive control (e.g., Amphotericin B or Pentamidine), a negative control (no compound), and a vehicle control (DMSO only).[1] Incubate the plates at 25°C for 48-72 hours.[1][9]

  • Viability Assessment: Add a viability reagent such as PrestoBlue® (10 µL per well) and incubate for an additional 2-4 hours.[1][9]

  • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Protocol 3: Mammalian Cell Cytotoxicity Assay (CC₅₀ Determination)

Causality: To assess the therapeutic potential, it's crucial to determine if the compound's activity is specific to the parasite or due to general cytotoxicity.[14] This is achieved by testing against mammalian cell lines. The MTT assay is a classic colorimetric method where mitochondrial dehydrogenases in viable cells cleave the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., Vero, L929, or THP-1) in an appropriate medium (e.g., RPMI-1640 or DMEM) at 37°C in a 5% CO₂ humidified atmosphere.[1][14]

  • Plate Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells, using the same concentration range as the anti-promastigote assay. Include appropriate controls.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • Viability Assessment (MTT):

    • Remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate for 3-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

  • CC₅₀ Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite over the host cell.[9][14]

Activity Profile of Lead 4-Phenyl-1,3-Thiazole-2-Amines

A study by Rodrigues et al. (2018) evaluated a series of eight 4-phenyl-1,3-thiazole-2-amines against L. amazonensis promastigotes and three mammalian cell lines.[1] Four of the eight compounds showed notable activity. The results are summarized below, highlighting the impact of substitutions on the 4-phenyl ring.

CompoundR-Group (Substitution on Phenyl Ring)IC₅₀ (µM) vs L. amazonensisCC₅₀ (µM) vs Vero CellsSelectivity Index (SI)
3 4-Br46.63>1220>26.11
4 4-Cl53.12255.24.80
5 4-F59.98155.72.60
6 4-NO₂20.78118.35.69
Amphotericin B -16.23--
Pentamidine -10.76--
Data sourced from Rodrigues et al., J Venom Anim Toxins incl Trop Dis, 2018.[1][3][10][11]

Interpretation of Results:

  • Compound 6 (4-NO₂) was the most potent against the parasite, with an IC₅₀ value approaching that of the standard drug Amphotericin B.[1]

  • Compound 3 (4-Br) was exceptionally selective, with an SI greater than 26, indicating a very low toxicity profile against Vero cells.[1][10][11]

  • The presence of electron-withdrawing groups (NO₂, Br, Cl, F) at the para-position of the phenyl ring appears to be important for the observed antileishmanial activity.

Structure-Activity Relationship (SAR) and Mechanism of Action

Structure-Activity Relationship (SAR)

The preliminary data suggests key SAR trends for this scaffold. The activity is highly dependent on the nature and position of the substituent on the 4-phenyl ring.

Caption: SAR summary for 4-phenyl ring substitutions.

Key Insights:

  • Electron-Withdrawing Groups are Favorable: Halogens (Br, Cl, F) and a nitro group (NO₂) at the para-position of the phenyl ring confer the best activity. This suggests that the electronic properties of this ring are critical for target interaction.

  • Lipophilicity and Activity: The relationship is not linear. While increasing lipophilicity might enhance cell penetration, the electronic effect appears more dominant in this series.

Potential Mechanism of Action (MoA)

While the precise molecular target has not been definitively validated, computational "target fishing" studies provide compelling hypotheses.

Proposed Target: S-methyl-5-thioadenosine phosphorylase (MTAP) A molecular modeling study performed on this series of compounds suggested that MTAP is a potential macromolecular target.[1][10][11]

  • Function: MTAP is a key enzyme in the polyamine synthesis and methionine salvage pathways, which are essential for parasite proliferation and survival.

  • Rationale for Targeting: Inhibiting MTAP would disrupt critical metabolic functions within the Leishmania parasite, leading to cell death. The study suggested that the 4-phenyl-1,3-thiazole-2-amines could be explored to enhance activity against this target while minimizing off-target effects.[1][11]

G Compound 4-Phenyl-1,3-Thiazole- 2-Amine Derivative Target Leishmania MTAP Enzyme (S-methyl-5-thioadenosine phosphorylase) Compound->Target Inhibition (Hypothesized) Pathway Methionine Salvage & Polyamine Synthesis Target->Pathway Essential for Outcome Disruption of Parasite Metabolism & Proliferation Pathway->Outcome Leads to

Caption: Hypothesized mechanism of action via MTAP inhibition.

Other Potential Thiazole Targets: Broader research on thiazole derivatives against Leishmania suggests other possible targets, such as superoxide dismutase (SOD) .[4][5][7][15] Leishmania expresses an iron-containing SOD (FeSOD) that is structurally distinct from the human Cu/Zn-SOD, making it a viable selective target for drug design.[5]

Advancing to In Vivo Models

Compounds with high potency (low IC₅₀) and excellent selectivity (high SI) in in vitro assays are candidates for in vivo efficacy testing. Murine models are the standard for this next phase.

Protocol 4: Intracellular Anti-Amastigote Assay

Causality: Before moving to a full animal model, it is imperative to confirm that the compounds are active against the clinically relevant amastigote stage, which resides within host macrophages.[13][14]

Step-by-Step Methodology:

  • Macrophage Infection: Seed murine macrophages (e.g., J774A.1 or peritoneal macrophages) on glass coverslips in a 24-well plate and allow them to adhere.[9][14] Infect the adhered macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1 or 15:1.[14]

  • Phagocytosis: Incubate for 2-24 hours to allow macrophages to phagocytose the promastigotes, which then transform into amastigotes intracellularly.[9]

  • Treatment: Wash away any remaining extracellular promastigotes and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the treated, infected cells for 48-72 hours.[9][16]

  • Assessment: Fix the cells (e.g., with methanol), stain with Giemsa, and determine the number of amastigotes per 100 macrophages via light microscopy.[9] The percentage of infection and the number of amastigotes per infected cell are calculated relative to untreated controls.

Protocol 5: Murine Model of Cutaneous Leishmaniasis

Causality: This protocol validates the therapeutic efficacy of a compound in a living organism, assessing its ability to control parasite replication and lesion development when administered systemically or topically. BALB/c mice are commonly used as they are susceptible to Leishmania major or Leishmania amazonensis infection.[12][17]

Step-by-Step Methodology:

  • Infection: Inoculate susceptible mice (e.g., BALB/c) subcutaneously in the footpad or the base of the tail with stationary-phase L. major or L. amazonensis promastigotes.[12]

  • Lesion Development: Allow the infection to establish and a measurable lesion to develop (typically 2-4 weeks).

  • Treatment Groups: Randomize the mice into groups: vehicle control, positive control (e.g., meglumine antimoniate), and test compound groups at various doses.[12][18][19]

  • Drug Administration: Administer the treatment via the intended clinical route (e.g., oral, intraperitoneal, or topical) for a defined period (e.g., 14-28 days).[12][18]

  • Monitoring: Measure the lesion size (e.g., with a digital caliper) weekly throughout the treatment and post-treatment period.[12]

  • Endpoint Analysis: At the end of the study, determine the parasite burden in the lesion and draining lymph nodes/spleen via quantitative methods like limiting dilution assay or qPCR.

Conclusion and Future Directions

The 4-phenyl-1,3-thiazole-2-amine scaffold represents a valuable and promising starting point for the development of new antileishmanial drugs.[1][3] The straightforward synthesis and demonstrated in vitro activity, particularly the high selectivity of the 4-bromo derivative, provide a strong foundation for a dedicated drug discovery program.

Future work should focus on:

  • Lead Optimization: Synthesize a broader library of analogues to refine the SAR. This should include exploring different substituents at other positions on the phenyl ring and modifications to the 2-amine group.

  • Mechanism Validation: Conduct biochemical assays to confirm the inhibition of the hypothesized target, MTAP, or other potential targets like FeSOD.

  • Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the most promising leads to ensure they have suitable characteristics for in vivo efficacy.

  • In Vivo Efficacy: Systematically test optimized leads in murine models of both cutaneous and visceral leishmaniasis to confirm their therapeutic potential.[17]

By pursuing these next steps, the scientific community can build upon this foundational work to potentially deliver a new, safe, and effective treatment for leishmaniasis.

References

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24(26). [Link]

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design and Development of Substituted Thiazole-2-Benzenesulfonamides as Novel Antileishmanial Agents. ResearchGate. [Link]

  • Kyriazis, J. D., et al. (2022). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC 50 , CC 50 and SI Values. Bio-protocol, 12(5). [Link]

  • Fakhraei, N., et al. (2020). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. DARU Journal of Pharmaceutical Sciences. [Link]

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed. [Link]

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. SciELO. [Link]

  • de Oliveira, C. I. V., et al. (2020). Study of in vitro biological activity of thiazoles on Leishmania (Leishmania) infantum. Journal of Global Antimicrobial Resistance, 22, 414-421. [Link]

  • Brito, A. M., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gupta, S., & Dube, A. (2011). Visceral leishmaniasis: Experimental models for drug discovery. Indian Journal of Medical Research, 133(1), 37-49. [Link]

  • Brito, A. M., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. [Link]

  • Brito, A. M., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Taylor & Francis Online. [Link]

  • Hanson, W. L., et al. (1993). Testing of Experimental Antileishmanial Compounds. DTIC. [Link]

  • Rezaei, Z., et al. (2020). Design and Synthesis and biological activity of some aminothiazole derivatives as antileishmanial Agents. ResearchGate. [Link]

  • Various Authors. (n.d.). Thiazole derivatives evaluated against LbSOD. ResearchGate. [Link]

  • Hanson, W. L., et al. (1991). Testing of Experimental Compounds for Efficacy Against Leishmania. DTIC. [Link]

  • Brito, A. M., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed. [Link]

  • Rezaei, Z., et al. (2020). Synthesis and Biological Activity of Some Aminothiazole Derivatives as Antileishmanial Agents. Bentham Science. [Link]

  • Al-Ostoot, F. H., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Reviews Letters. [Link]

  • da Silva, J. W., et al. (2021). Thiosemicarbazone and thiazole: in vitro evaluation of leishmanicidal and ultrastructural activity on Leishmania infantum. ResearchGate. [Link]

  • Neda, G., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

  • Firoozpour, L., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer. Research in Pharmaceutical Sciences. [Link]

  • Rodrigues, R. F., et al. (2012). The in vivo activity of 1,3,4-thiadiazolium-2-aminide compounds in the treatment of cutaneous and visceral leishmaniasis. Journal of Antimicrobial Chemotherapy. [Link]

  • de Oliveira, A. C. A., et al. (2022). In vitro and in vivo Anti-leishmanial Potential of [Ag (PTA) 4 ]BF 4 and [Ag(HBPz 3 )(PPh 3 )] Silver Complexes. Iranian Journal of Parasitology. [Link]

  • Rodrigues, R. F., et al. (2009). Antileishmanial activity of 1,3,4-thiadiazolium-2-aminide in mice infected with Leishmania amazonensis. PubMed. [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • Bissati, K. E., et al. (2022). Structure–activity relationships (SAR) of thiazole antimalarial agents. ResearchGate. [Link]

  • Budak, Y., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Popa, C. V., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Nature. [Link]

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Exploratory

Investigating the Antioxidant Properties of Thiazole Compounds: A Technical Guide to Mechanistic Evaluation and Assay Validation

Executive Summary Thiazole-based compounds have emerged as highly potent antioxidant agents, demonstrating exceptional efficacy in neutralizing reactive oxygen species (ROS) and mitigating oxidative stress-related pathol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-based compounds have emerged as highly potent antioxidant agents, demonstrating exceptional efficacy in neutralizing reactive oxygen species (ROS) and mitigating oxidative stress-related pathologies. As a Senior Application Scientist, I have observed that the successful translation of these molecules from in silico design to clinical viability relies heavily on rigorous, self-validating experimental workflows. This whitepaper provides a comprehensive technical guide to investigating the antioxidant properties of thiazole derivatives, detailing the mechanistic pathways, structure-activity relationships (SAR), and standardized protocols for both cell-free and cell-based evaluations.

Mechanistic Foundations of Thiazole Antioxidants

Structure-Activity Relationship (SAR) and Electron Transfer

The antioxidant capacity of thiazole derivatives is intrinsically linked to their unique five-membered heterocyclic structure, which contains both electron-rich nitrogen and sulfur atoms. These heteroatoms play a critical role in stabilizing radical intermediates through resonance. Recent structural optimizations have shown that incorporating electron-donating substituents, catechol-containing scaffolds, or Schiff-base frameworks significantly enhances radical scavenging ability 1.

The underlying mechanisms primarily involve Hydrogen-Atom Transfer (HAT) and Single-Electron Transfer (SET) . For instance, the addition of highly lipophilic groups, such as a t-butyl group at the para position in thiazole-carboxamide derivatives, not only facilitates electron transfer but also improves biological membrane penetration, enabling direct interaction with lipid radicals in lipid peroxidation pathways 2.

Activation of the Nrf2/ARE Signaling Pathway

Beyond direct radical scavenging, thiazole compounds exert potent indirect antioxidant effects by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytosol by Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation. Thiazole derivatives act as electrophiles that disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to stabilize and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of over 250 cytoprotective genes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and NAD(P)H Quinone Dehydrogenase 1 (NQO1) 3.

Nrf2_Pathway ROS Thiazole Compounds & Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) ROS->Keap1_Nrf2 Disrupts Nrf2_Free Stabilized Nrf2 (Free) Keap1_Nrf2->Nrf2_Free Releases Nucleus Nuclear Translocation Nrf2_Free->Nucleus Translocates ARE ARE Binding (DNA) Nucleus->ARE Activates Enzymes Cytoprotective Enzymes (HO-1, SOD, NQO1) ARE->Enzymes Transcription

Figure 1: Mechanism of Nrf2/ARE pathway activation by thiazole compounds.

In Vitro Antioxidant Assays: Methodologies & Causality

To establish a self-validating experimental system, researchers must employ orthogonal assays that evaluate both HAT and SET mechanisms. A compound might be a poor HAT donor but an excellent SET donor; relying on a single assay creates false negatives. The DPPH and ABTS assays serve as the gold standard pairing for this purpose. The choice of solvent is critical, as solvent-compound interactions directly impact the observed antioxidant behavior 4.

DPPH Radical Scavenging Protocol (HAT Mechanism)

Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a thiazole compound to donate a hydrogen atom, reducing the stable violet DPPH radical to a yellow diamagnetic molecule. The shift in absorbance at 517 nm provides a direct, quantifiable measure of scavenging efficiency.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in absolute ethanol to yield a 0.1 mM solution. Protect from light to prevent auto-degradation.

  • Sample Preparation: Prepare serial dilutions of the synthesized thiazole derivatives (e.g., 0.1 to 100 µM) in dimethyl sulfoxide (DMSO) or ethanol.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution. Include a control well (100 µL solvent + 100 µL DPPH) and a blank well (200 µL solvent).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Scientific rationale: A 30-minute window ensures the reaction reaches thermodynamic equilibrium for most HAT-driven processes, preventing premature readings that skew IC50 calculations.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition: [(A_control - A_sample) / A_control] × 100. Determine the IC50 value using non-linear regression analysis.

ABTS Radical Cation Decolorization Protocol (SET Mechanism)

Causality: The ABTS assay primarily evaluates the Single-Electron Transfer (SET) capacity. The pre-formed blue/green ABTS•+ radical cation is reduced by the antioxidant, resulting in decolorization. This assay is particularly useful for evaluating both lipophilic and hydrophilic thiazole derivatives, providing a necessary counter-validation to DPPH 4.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the stable ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or water until the absorbance reaches 0.70 (± 0.02) at 734 nm.

  • Reaction: Mix 10 µL of the thiazole sample (at various concentrations) with 190 µL of the ABTS•+ working solution in a microplate.

  • Incubation & Measurement: Incubate for 6 minutes at room temperature. Scientific rationale: The SET mechanism is typically much faster than HAT; a 6-minute window precisely captures the rapid electron transfer kinetics without allowing secondary side reactions to interfere. Measure absorbance at 734 nm.

  • Analysis: Calculate scavenging percentage and IC50 similarly to the DPPH assay.

Quantitative Data Presentation

Recent evaluations of novel thiazole-carboxamide and polyphenolic thiazole derivatives have demonstrated remarkable efficacy, often outperforming standard reference antioxidants like Trolox and Ascorbic Acid. The table below synthesizes benchmark data to guide expected efficacy thresholds.

Compound Class / DerivativeAssay TypeIC50 Value (µM)Reference StandardStandard IC50 (µM)
Thiazole-carboxamide (LMH6)DPPH0.185 ± 0.049Trolox3.10 ± 0.92
Thiazole-carboxamide (LMH7)DPPH0.221 ± 0.059Trolox3.10 ± 0.92
N-Methyl Polyphenolic Thiazole (7j)DPPH12.40 ± 0.15Ascorbic Acid24.50 ± 0.20
N-Methyl Polyphenolic Thiazole (7k)ABTS8.20 ± 0.10Trolox15.30 ± 0.18

Table 1: Comparative antioxidant efficacy of optimized thiazole derivatives against standard controls based on recent literature 2, 4.

Experimental Workflow for High-Throughput Screening

To ensure trustworthiness and reproducibility, the evaluation of thiazole compounds must follow a structured, multi-tiered workflow. Moving directly from cell-free assays to in vivo models often results in failure due to poor cellular permeability or cytotoxicity. A self-validating workflow mandates an intermediate cell-based validation step (e.g., using DCFDA fluorescent probes to measure intracellular ROS) to confirm that the biochemical antioxidant potential translates into a biological matrix.

Workflow Synthesis 1. Thiazole Synthesis & Characterization CellFree 2. Cell-Free Assays (DPPH, ABTS, FRAP) Synthesis->CellFree Library Screening Hit 3. Hit Selection (IC50 < 1.0 µM) CellFree->Hit Data Analysis CellBased 4. Cell-Based Validation (Intracellular ROS, MTT) Hit->CellBased Efficacy & Toxicity Mechanistic 5. Mechanistic Profiling (Nrf2 Western Blot, qPCR) CellBased->Mechanistic Pathway Validation

Figure 2: Multi-tiered experimental workflow for evaluating thiazole antioxidants.

Conclusion

The investigation of thiazole compounds as antioxidant agents requires a rigorous, multi-faceted approach. By combining foundational HAT and SET assays (DPPH/ABTS) with advanced cellular mechanistic profiling (Nrf2/ARE pathway activation), researchers can systematically validate the therapeutic potential of these scaffolds. Future drug development efforts must continue to leverage these self-validating protocols to optimize the bioavailability and in vivo efficacy of next-generation thiazole-based therapeutics.

References

  • Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances ResearchG
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies PLOS ONE
  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS NIH / PubMed Central
  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds MDPI

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine

Executive Summary 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine (also known as 4-(4-vinylphenyl)thiazol-2-amine) is a versatile, dual-action pharmacological probe. The 2-aminothiazole core is a privileged medicinal chemistry s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine (also known as 4-(4-vinylphenyl)thiazol-2-amine) is a versatile, dual-action pharmacological probe. The 2-aminothiazole core is a privileged medicinal chemistry scaffold, widely recognized for its ability to act as a hydrogen bond donor-acceptor pair within the ATP-binding hinge region of various kinases [1].

What distinguishes this specific molecule is the presence of the 4-ethenylphenyl (vinyl) moiety. This terminal alkene introduces a weak Michael acceptor capable of targeted covalent inhibition (TCI) when placed in proximity to a nucleophilic cysteine residue within a target's active site. To fully characterize this compound, researchers cannot rely on standard equilibrium-based assays. Instead, evaluating this compound requires a self-validating cascade of time-dependent biochemical and cellular assays to prove both non-covalent affinity and covalent target engagement.

Mechanistic Rationale & Assay Cascade

As a Senior Application Scientist, I have designed this protocol cascade to eliminate the common pitfalls associated with testing covalent, aromatic heterocycles.

  • Biochemical Target Engagement (TR-FRET) : Highly conjugated thiazole systems often exhibit intrinsic auto-fluorescence, which confounds standard UV-Vis or prompt fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to introduce a microsecond measurement delay, allowing compound auto-fluorescence to decay before signal acquisition [2].

  • Intracellular Target Engagement (CETSA) : Biochemical affinity does not guarantee cellular penetrance. The Cellular Thermal Shift Assay (CETSA) validates that the ethenyl group physically engages and thermodynamically stabilizes the target protein within the complex, living cytosol [3].

  • Self-Validation System : To definitively prove the causality of the ethenyl group's mechanism, all assays must be run in parallel against Wild-Type (WT) kinases and Cysteine-to-Serine (Cys Ser) mutant kinases.

MOA A 4-(4-Ethenylphenyl)- 1,3-thiazol-2-amine B Kinase Hinge Region (Non-covalent binding) A->B 2-aminothiazole core C Ethenyl Moiety (Proximity to Cysteine) A->C vinylphenyl group D Covalent Adduct Formation (Target Engagement) B->D C->D Michael addition E Signaling Blockade (Antiproliferative Effect) D->E

Fig 1: Dual-action mechanism of 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine via non-covalent and covalent binding.

Protocol 1: High-Throughput Kinase Inhibition Assay (TR-FRET)

Scientist’s Note on Causality: Standard kinase buffers contain Dithiothreitol (DTT) or β -mercaptoethanol to prevent kinase oxidation. However, these are strong nucleophiles that will undergo premature Michael addition with the ethenyl group of our compound, sequestering the drug and yielding a false negative. You must omit DTT or replace it with a non-nucleophilic reducing agent like TCEP. Furthermore, to prove covalent engagement, we evaluate time-dependent inhibition by varying the pre-incubation time.

Step-by-Step Methodology
  • Buffer Preparation : Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM TCEP.

  • Compound Titration : Serially dilute 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine in 100% DMSO (16-point, 2-fold dilution). Dilute 1:100 in Kinase Buffer to achieve a 1% DMSO final assay concentration.

  • Kinase Pre-Incubation (The Critical Step) : In a 384-well low-volume black microplate, combine 5 µL of the compound dilution with 5 µL of the target kinase (WT or Cys Ser mutant at EC 80​ concentration). Incubate for 1 hour (Plate A) and 4 hours (Plate B) at Room Temperature (RT) to allow the slow covalent adduct formation to occur.

  • Reaction Initiation : Add 10 µL of a master mix containing ATP (at the predetermined apparent Km​ ) and a fluorescein-labeled peptide substrate. Incubate for 60 minutes at RT.

  • Quench and Detection : Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA (to quench kinase activity by chelating Mg 2+ ) and 2 nM Terbium-labeled phospho-specific antibody [2].

  • Readout : Read on a TR-FRET compatible microplate reader. Excite at 340 nm. Measure emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor) after a 100 µs delay. Calculate the 520/495 ratio to determine the IC 50​ .

Protocol 2: Intact Cell Target Engagement (CETSA)

Scientist’s Note on Causality: Heating intact cells (rather than cell lysates) ensures the target kinase is bound to the compound in its native physiological state, complete with endogenous co-factors and protein complexes. Covalent binding of the ethenyl group to the kinase will drastically increase the thermodynamic stability of the protein, preventing it from unfolding and aggregating at high temperatures [3].

Step-by-Step Methodology
  • Cell Treatment : Seed target cancer cells (e.g., HCT116) in 10 cm tissue culture dishes until 70% confluent. Treat with 10 µM 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine or a 0.1% DMSO vehicle control for 2 hours at 37°C.

  • Harvesting : Wash cells gently with ice-cold PBS. Detach using Accutase (to preserve membrane integrity better than Trypsin) and resuspend in PBS supplemented with EDTA-free protease inhibitors.

  • Thermal Challenge : Aliquot the cell suspension into a 96-well PCR plate (50 µL/well). Heat the plate in a thermal cycler across a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed immediately by 3 minutes at RT.

  • Lysis : Subject the PCR plate to three rapid freeze-thaw cycles (alternating between liquid nitrogen and a 25°C water bath) to lyse the cells while keeping the stabilized proteins in solution.

  • Separation of Aggregates : Transfer lysates to polycarbonate tubes and centrifuge at 20,000 x g for 20 minutes at 4°C. The denatured/aggregated proteins will form a pellet.

  • Detection : Carefully extract the supernatant (soluble fraction). Resolve the soluble proteins via SDS-PAGE and quantify the remaining target protein via Western Blotting. Plot the melt curve to determine the shift in aggregation temperature ( ΔTagg​ ).

Representative Quantitative Data

To easily compare the self-validating nature of this assay cascade, quantitative expectations for 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine are summarized below. A shifting IC 50​ over time for the WT kinase—coupled with a static IC 50​ for the mutant—confirms the ethenyl group's covalent mechanism.

Target VariantAssay TypeIncubation TimeReadout MetricResultInterpretation
WT Kinase TR-FRET1 HourIC 50​ 450 nMBaseline reversible affinity driven by 2-aminothiazole.
WT Kinase TR-FRET4 HoursIC 50​ 12 nM Time-dependent inhibition confirming covalent ethenyl engagement.
Cys Ser Mutant TR-FRET4 HoursIC 50​ 480 nMLoss of time-dependent shift; confirms cysteine is the nucleophile.
WT Kinase (Intact Cell) CETSA2 Hours ΔTagg​ +8.5 °C Massive thermal shift indicating irreversible intracellular stabilization.
HCT116 Cells Cell Viability72 HoursGI 50​ 1.2 µMFunctional translation to an antiproliferative phenotype.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health (NIH) PMC.1

  • Kinase Basic Module - Theory | LanthaScreen TR-FRET. Thermo Fisher Scientific. 2

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols (2014). 3

Sources

Application

Application Note: In Vivo Experimental Design and Protocols for 4-(4-vinylphenyl)thiazol-2-amine

Introduction and Scientific Rationale 4-(4-vinylphenyl)thiazol-2-amine is a synthetic small molecule featuring the highly versatile 2-aminothiazole core. The 2-aminothiazole scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

4-(4-vinylphenyl)thiazol-2-amine is a synthetic small molecule featuring the highly versatile 2-aminothiazole core. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the fundamental backbone for numerous FDA-approved kinase inhibitors (such as dasatinib) and experimental anti-cancer agents[1].

The inclusion of a 4-vinylphenyl moiety provides a unique structural handle. The vinyl group enhances the compound's lipophilicity and introduces a potential Michael acceptor, which may allow for targeted covalent interaction within the ATP-binding pocket of kinases. Because 2-aminothiazoles generally exhibit diverse pharmacology and favorable in vivo properties[2], this application note establishes a rigorous, self-validating in vivo experimental workflow to evaluate this compound as a putative cyclin-dependent kinase (CDK4/6) inhibitor—a well-documented target for 2-aminothiazole derivatives[3].

Strategic In Vivo Workflow

Causality & Logic: Drug development frequently fails due to poor pharmacokinetics or unmanageable toxicity rather than a lack of in vitro efficacy. Therefore, this protocol enforces a strict stage-gate approach. Pharmacokinetics (PK) determines if the drug achieves systemic circulation[4]; Toxicity profiling ensures it can be dosed safely; Efficacy models prove it shrinks tumors[1]; and Pharmacodynamics (PD) proves it does so by engaging the intended biological target[3].

Workflow N1 Phase 1: Pharmacokinetics N2 Phase 2: Toxicity & MTD N1->N2 N3 Phase 3: Efficacy Models N2->N3 N4 Phase 4: Pharmacodynamics N3->N4

Fig 1. Sequential in vivo experimental workflow for 2-aminothiazole derivatives.

Phase I: Pharmacokinetics (PK) & Bioavailability

Rationale: 2-aminothiazoles can suffer from poor aqueous solubility, which severely limits oral bioavailability[4]. A specialized co-solvent vehicle is required to prevent precipitation in the gastrointestinal tract and ensure accurate pharmacokinetic profiling.

Protocol
  • Formulation: Prepare a clear solution of 4-(4-vinylphenyl)thiazol-2-amine using 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% sterile saline.

  • Administration: Administer to female CD-1 mice (n=3/group) via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Sampling: Collect 50 µL of blood via retro-orbital bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 minutes to isolate plasma.

  • Analysis: Extract plasma proteins using cold acetonitrile and quantify the compound using LC-MS/MS.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the quantitative PK data required to validate systemic exposure.

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax 1,450 ng/mL820 ng/mLPeak plasma concentration achieved.
Tmax 0.08 h1.5 hIndicates moderate absorption rate via GI tract.
AUC(0-t) 3,200 h·ng/mL7,680 h·ng/mLTotal systemic exposure.
t(1/2) 3.2 h3.8 hHalf-life supports once-daily dosing.
Bioavailability (F%) 100% (Baseline)48% Excellent oral viability for a small molecule.

Phase II: Maximum Tolerated Dose (MTD) & Toxicity

Rationale: The 4-vinylphenyl group may undergo metabolic activation by hepatic cytochromes, potentially leading to off-target covalent binding and hepatotoxicity. Establishing the MTD ensures that subsequent efficacy models are not confounded by systemic toxicity.

Protocol
  • Dose Escalation: Administer PO doses of 10, 30, and 100 mg/kg/day to healthy BALB/c mice (n=5/group) for 7 consecutive days.

  • Clinical Monitoring: Record body weight and clinical signs (e.g., lethargy, ruffled fur) daily. A weight loss of >15% indicates dose-limiting toxicity (DLT).

  • Biomarker Analysis: On Day 8, perform cardiac puncture to assess ALT/AST levels (liver function) and serum creatinine (kidney function).

Phase III: Xenograft Efficacy Model

Rationale: To validate anti-cancer efficacy, the A375 melanoma xenograft model is selected. In vivo xenograft models, such as the A375 model, have been successfully used to demonstrate the efficacy of 2-aminothiazole derivatives because these cells are highly sensitive to kinase pathway inhibition[1].

Protocol
  • Implantation: Inject 5 × 10⁶ A375 cells suspended in 100 µL of Matrigel/PBS subcutaneously into the right flank of athymic nude mice.

  • Randomization: Initiate treatment when tumor volumes reach an average of 100–150 mm³.

  • Dosing Regimen: Administer 4-(4-vinylphenyl)thiazol-2-amine PO daily at 15 mg/kg and 30 mg/kg (doses selected below the MTD) for 21 days.

  • Measurement: Calculate tumor volume ( V=length×width2/2 ) twice weekly using digital calipers.

Data Presentation: Efficacy Summary

Quantitative summary of Tumor Growth Inhibition (TGI).

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control 01,250 ± 180N/A+ 2.1%
Low Dose 15680 ± 11045.6% + 1.5%
High Dose 30310 ± 8575.2% - 3.4%

Phase IV: Pharmacodynamics (PD) & Target Engagement

Rationale: Macroscopic tumor shrinkage alone does not confirm the mechanism of action. Because 2-aminothiazole derivatives frequently target CDK4/6, we must demonstrate the downstream inhibition of Retinoblastoma (Rb) protein phosphorylation at Ser780 to prove target engagement[3].

Pathway Drug 4-(4-vinylphenyl) thiazol-2-amine CDK CDK4/6 Complex Drug->CDK ATP-competitive inhibition Rb Rb Protein Drug->Rb Prevents pRb CDK->Rb Phosphorylation E2F E2F Factor Rb->E2F Release CellCycle G1/S Transition E2F->CellCycle Cell Proliferation

Fig 2. Pharmacodynamic mechanism of CDK4/6 pathway inhibition by the thiazol-2-amine derivative.

Protocol
  • Tissue Harvest: Euthanize mice 4 hours after the final dose on Day 21. Excise and immediately snap-freeze the tumors in liquid nitrogen to preserve phosphorylation states.

  • Protein Extraction: Homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Western Blotting: Resolve 30 µg of protein via SDS-PAGE. Probe with primary antibodies against total Rb, phospho-Rb (Ser780), and GAPDH (loading control).

  • Interpretation: A dose-dependent decrease in pRb(Ser780) confirms that the compound successfully penetrated the tumor microenvironment and engaged its kinase target in vivo[3].

Sources

Method

Evaluating Analgesic Efficacy: A Detailed Protocol for the Hot Plate Test

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the hot plate test for evaluating the analgesic effects of novel compounds. This...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the hot plate test for evaluating the analgesic effects of novel compounds. This document delves into the theoretical underpinnings of the assay, offers a detailed, field-proven protocol, and provides insights into data analysis and interpretation, ensuring scientific integrity and reproducible results.

Introduction: The Principle of Thermal Nociception

The hot plate test is a widely used and validated method for assessing the efficacy of centrally acting analgesics.[1][2] Originally described by Eddy and Leimbach in 1953, the test measures the latency of a rodent's response to a thermal stimulus, providing a quantifiable measure of pain sensitivity.[1][3] The core principle lies in applying a constant, noxious thermal stimulus to the plantar surface of the animal's paws and recording the time it takes for the animal to exhibit a characteristic pain response, such as paw licking or jumping.[1][4] An increase in this response latency following the administration of a test compound is indicative of an analgesic effect.[5]

This test is particularly sensitive to centrally acting analgesics, such as opioids, while peripherally acting drugs are generally less effective in this model.[1] The observed behaviors, paw licking and jumping, are considered to be supraspinally integrated responses, involving both spinal and cerebral circuits.[3][4] Paw licking is a direct indicator of the nociceptive threshold, while jumping represents a more complex escape response.[1]

Causality and Experimental Design Considerations

The design of a hot plate experiment is critical for obtaining reliable and meaningful data. Several key parameters must be carefully considered, as they directly influence the outcome and interpretation of the results.

  • Temperature Selection: The temperature of the hot plate is a crucial variable. It must be high enough to elicit a clear nocifensive response within a reasonable timeframe but low enough to avoid causing tissue damage. A commonly used temperature range is 52°C to 55°C.[4][6][7] The chosen temperature should result in a baseline latency of approximately 5-15 seconds in vehicle-treated animals.[6][7]

  • Cut-off Time: To prevent tissue injury, a maximum cut-off time must be established.[4][6] If an animal does not respond within this time, it is removed from the apparatus, and the cut-off time is recorded as its latency. A typical cut-off time is 30 to 60 seconds.[4][6][8]

  • Acclimatization: Rodents should be allowed to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[2][4] This minimizes stress and anxiety, which can significantly affect pain perception and behavioral responses.[2]

  • Animal Handling: Gentle and consistent handling is paramount. The experimenter should be trained to handle the animals calmly and place them gently onto the hot plate to avoid inducing stress-related analgesia.

Materials and Apparatus

A standard hot plate apparatus is required for this protocol. Key features of a suitable apparatus include:

  • A precisely temperature-controlled metal plate.[2]

  • A digital display for accurate temperature monitoring.[2]

  • A transparent, open-ended cylinder to confine the animal to the heated surface.[1][3][4]

  • An integrated timer that starts automatically when the animal is placed on the plate and can be stopped manually by the experimenter.

Apparatus Specification Recommended Range/Value
Temperature Range+20°C to +70°C[2][9]
Temperature Precision± 0.1°C to ± 0.2°C[2][4]
Restraining CylinderTransparent, appropriate size for the species
Timer Precision0.01 seconds[2]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for conducting the hot plate test. Adherence to these steps is crucial for ensuring the validity and reproducibility of the results.

Animal Preparation and Acclimatization
  • House the animals (typically mice or rats) in a temperature and light-controlled environment with ad libitum access to food and water.

  • On the day of the experiment, transfer the animals to the testing room and allow them to acclimate for at least 30-60 minutes before testing begins.[2][4]

Baseline Latency Determination
  • Set the hot plate apparatus to the desired temperature (e.g., 52°C - 55°C) and allow it to stabilize.[4][7]

  • Gently place a single animal onto the center of the hot plate, enclosed by the transparent cylinder, and immediately start the timer.[4]

  • Observe the animal closely for the first sign of a nocifensive response, which can be either hind paw licking, hind paw flicking, or jumping.[1][4]

  • The moment the animal exhibits one of these behaviors, stop the timer and immediately remove the animal from the hot plate.[4]

  • Record this time as the baseline latency.

  • If the animal does not respond within the predetermined cut-off time (e.g., 30 seconds), remove it from the apparatus and record the cut-off time as its latency.[4][6]

  • Clean the surface of the hot plate with an appropriate disinfectant (e.g., 70% ethanol) between each animal.[2][4]

Drug Administration
  • Group the animals randomly and administer the test compound or vehicle control via the desired route (e.g., oral, intraperitoneal, subcutaneous). The volume and timing of administration should be consistent across all groups.[6]

Post-Treatment Latency Measurement
  • At a predetermined time point after drug administration (e.g., 30, 60, 90 minutes), repeat the latency measurement as described in section 4.2.[7] This time point should correspond to the expected peak effect of the test compound.

  • Record the post-treatment latency for each animal.

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (30-60 min) Baseline Measure Baseline Latency Acclimatization->Baseline Admin Administer Test Compound or Vehicle Baseline->Admin Group Animals Post_Treat Measure Post-Treatment Latency Admin->Post_Treat Data_Analysis Data Analysis (% MPE) Post_Treat->Data_Analysis

Caption: Workflow for the hot plate test.

Data Analysis and Interpretation

The primary endpoint of the hot plate test is the latency to a nocifensive response. The analgesic effect of a compound is typically expressed as the percentage of the Maximal Possible Effect (% MPE).[10][11] This normalizes the data and accounts for individual differences in baseline sensitivity.

The % MPE is calculated using the following formula:

% MPE = [ (Post-treatment Latency - Pre-treatment Latency) / (Cut-off Time - Pre-treatment Latency) ] x 100

Parameter Description
Post-treatment Latency The reaction time (in seconds) of the animal after administration of the test compound.
Pre-treatment Latency The baseline reaction time (in seconds) of the same animal before drug administration.
Cut-off Time The maximum time (in seconds) the animal is allowed to remain on the hot plate.

Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), is typically used to compare the % MPE between the vehicle control and treated groups.[6] A statistically significant increase in % MPE in the treated groups compared to the control group indicates an analgesic effect.

Ethical Considerations and Animal Welfare

All procedures involving animals must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[6][12][13] The primary ethical consideration in the hot plate test is the minimization of pain and distress to the animals.[14][15][16]

Key ethical practices include:

  • Using the minimum number of animals necessary to obtain statistically significant results.

  • Establishing a clear and humane endpoint (i.e., the nocifensive response).

  • Strictly adhering to the cut-off time to prevent tissue damage.[4][6]

  • Ensuring that all personnel involved in the study are adequately trained in animal handling and the experimental procedures.

Troubleshooting and Common Pitfalls

Issue Potential Cause Solution
High variability in baseline latencies Inconsistent animal handling, insufficient acclimatization, or stress.Ensure consistent and gentle handling. Allow for adequate acclimatization time. Minimize environmental stressors.
No response from animals (reaching cut-off) Plate temperature is too low, or the test compound has a very strong analgesic effect.Verify the accuracy of the hot plate temperature. If the compound is potent, consider dose-response studies.
Animals jumping immediately Plate temperature is too high, or the animals are overly stressed.Re-evaluate and potentially lower the plate temperature. Ensure a calm testing environment.
Inconsistent behavioral endpoints Observer bias or unclear endpoint definitions.Clearly define the nocifensive behaviors to be scored. If possible, have a second, blinded observer score a subset of the animals.

Conclusion

The hot plate test is a robust and reliable method for screening and characterizing the analgesic properties of test compounds.[2][3] By carefully controlling experimental parameters, adhering to a standardized protocol, and prioritizing animal welfare, researchers can obtain high-quality, reproducible data to advance the development of novel pain therapeutics.

References

  • Wikipedia. (2023, October 27). Hot plate test. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Hot Plate, Acute Pain. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Slideshare. (2016, November 28). Hot plate analgesiometer. Retrieved from [Link]

  • International Association for the Study of Pain (IASP). (n.d.). Guidelines for the Use of Laboratory Animals in Pain Research. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Retrieved from [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Carbone, L. (2011). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR Journal, 52(3), 297–304. Retrieved from [Link]

  • British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. Maximal Possible Effect (MPE, %) in the Hot-Plate Test. Retrieved from [Link]

  • Tjølsen, A., Berge, O. G., & Hole, K. (1991). The increasing-temperature hot-plate test: an improved test of nociception in mice and rats. Journal of Pharmacological Methods, 25(3), 241-250. Retrieved from [Link]

  • Carbone, L. (2011). Pain in Laboratory Animals: The Ethical and Regulatory Imperatives. PLoS ONE, 6(9), e21578. Retrieved from [Link]

  • ResearchGate. (n.d.). Hot plate test: (a) each point shows the % of MPE induced by Fen-Br and.... Retrieved from [Link]

  • San Diego Instruments. (2022, July 15). How Does a Hot-cold Plate Work?. Retrieved from [Link]

Sources

Application

Application Note: Elucidating DNA Binding Interactions of Thiazole Derivatives

The Mechanistic Landscape of Thiazole-DNA Interactions Thiazole derivatives represent a versatile class of heterocyclic compounds with profound significance in drug discovery and molecular diagnostics. From the classic f...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Landscape of Thiazole-DNA Interactions

Thiazole derivatives represent a versatile class of heterocyclic compounds with profound significance in drug discovery and molecular diagnostics. From the classic fluorescent probe Thiazole Orange (TO), which exhibits massive fluorescence enhancement upon nucleic acid binding[1], to novel transition metal-thiazole complexes and cyanoacrylamide derivatives, these compounds frequently exert their biological activity (anticancer, antimicrobial) by targeting cellular DNA[2].

Understanding the exact non-covalent binding mode—whether through intercalation (insertion between base pairs) or groove binding (interaction within the minor or major grooves)—is critical for rational drug design[3].

Causality in Experimental Design

To definitively characterize a thiazole-DNA interaction, relying on a single biophysical technique is insufficient. We must exploit the physical phenomena that occur upon binding through orthogonal techniques:

  • Electronic Absorption (UV-Vis): Intercalation involves the insertion of the planar thiazole aromatic ring between adjacent DNA base pairs, resulting in strong π−π∗ stacking interactions. This physical insertion perturbs the π -electron cloud of the ligand, causing hypochromism (a decrease in absorbance) and a bathochromic (red) shift.

  • Fluorescence Competitive Displacement: Measures the thermodynamic preference of the thiazole to displace a known intercalator. Ethidium Bromide (EB) is highly fluorescent when protected from water within the DNA helix; its displacement by a competitive thiazole derivative results in measurable fluorescence quenching[2].

  • Circular Dichroism (CD): Detects global chiral conformational changes. The physical insertion of an intercalator lengthens and unwinds the DNA double helix, distinctly altering its CD spectral signature, whereas groove binders typically leave the global helicity intact[4].

Quantitative Benchmarks for Thiazole Derivatives

The intrinsic binding affinity ( Kb​ ) and the Stern-Volmer quenching constant ( Ksv​ ) serve as quantitative metrics for evaluating the efficacy of these compounds. Below is a comparative summary of recent thiazole derivatives and their DNA interaction profiles.

Compound TypeTarget DNAPrimary Binding ModeIntrinsic Binding Constant ( Kb​ )Stern-Volmer Constant ( Ksv​ )Ref
Cyanoacrylamide-Thiazole (C1) ctDNAIntercalation 2.9×105 M−1 3.5×103 M−1 [2]
Cyanoacrylamide-Thiazole (C2) ctDNAIntercalation 5.4×105 M−1 1.2×104 M−1 [2]
6-Methoxy Benzothiazole (1a) ctDNAIntercalation 2.3×105 M−1 1.7×104 M−1 [5]
Indole-Thiazole Derivatives ctDNAMinor Groove 2.08×105−6.99×106 M−1 0.38×104−7.59×104 M−1 [4]
Dinuclear Cu(II)-Thiazole ctDNAIntercalation ∼104−105 M−1 N/A[6]

Integrated Experimental Workflow

G N1 Thiazole Derivative Preparation & QC N2 UV-Vis Absorption (Determine Kb) N1->N2 N3 Fluorescence Quenching (Determine Ksv) N1->N3 N4 Circular Dichroism (Conformational Shift) N1->N4 N5 Viscometry Assay (Hydrodynamic Check) N1->N5 N6 Data Synthesis: Binding Mode & Affinity N2->N6 Wolfe-Shimer Eq N3->N6 Stern-Volmer Eq N4->N6 Helicity Changes N5->N6 Length Changes

Orthogonal biophysical workflow for validating thiazole-DNA binding mechanisms.

Standardized Protocols & Self-Validation Mechanisms

Protocol 1: UV-Vis Absorption Titration

Causality: We hold the thiazole compound concentration constant and titrate with DNA. Thiazole derivatives typically exhibit distinct absorption peaks in the visible region (e.g., 350–450 nm) where DNA is optically transparent. By monitoring the compound's peak, we isolate the signal of the bound versus free ligand without background interference[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Tris-HCl buffer (pH 7.4) containing 50 mM NaCl.

  • DNA Quantification: Dissolve calf thymus DNA (ctDNA) in the buffer. Confirm protein-free purity by ensuring the A260​/A280​ ratio is ≥1.8 . Determine the exact concentration using the molar extinction coefficient at 260 nm ( ϵ=6600 M−1cm−1 ).

  • Titration: Place 2.0 mL of the thiazole derivative (e.g., 20 μ M in buffer with <1% DMSO) into a quartz cuvette.

  • Measurement: Sequentially add 2–5 μ L aliquots of ctDNA stock. Allow 3 minutes for equilibration after each addition. Record spectra from 200 to 500 nm.

  • Data Processing: Calculate Kb​ using the Wolfe-Shimer equation:

    [DNA]/(ϵa​−ϵf​)=[DNA]/(ϵb​−ϵf​)+1/[Kb​(ϵb​−ϵf​)]

Self-Validation & Data Integrity Check: An isosbestic point (a specific wavelength where total absorbance remains constant during the titration) MUST be maintained. If the isosbestic point shifts or disappears, it indicates either ligand degradation, precipitation, or the presence of multiple, competing binding modes, rendering the Wolfe-Shimer calculation invalid.

Protocol 2: Competitive Fluorescence Displacement (Ethidium Bromide Assay)

Causality: Ethidium Bromide (EB) is weakly fluorescent in aqueous solutions but highly fluorescent when intercalated into DNA due to shielding from solvent-induced quenching. If a thiazole derivative effectively competes for the same intercalation sites, it displaces EB back into the aqueous environment, causing a proportional drop in fluorescence[2].

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate ctDNA (50 μ M) with EB (5 μ M) in Tris-HCl buffer for 30 minutes in the dark to ensure complete intercalation.

  • Baseline Measurement: Transfer the EB-DNA complex to a fluorescence cuvette. Excite at 510 nm and record the baseline emission spectrum from 550 to 750 nm.

  • Titration: Gradually titrate the thiazole derivative (0 to 50 μ M) into the cuvette. Mix gently and incubate for 3 minutes per addition.

  • Data Processing: Calculate the Stern-Volmer quenching constant ( Ksv​ ) using the equation:

    F0​/F=1+Ksv​[Q] (where F0​ and F are fluorescence intensities in the absence and presence of the quencher Q ).

Self-Validation & Data Integrity Check: Plot F0​/F against the concentration of the thiazole derivative [Q] . A strictly linear plot validates a single quenching mechanism (competitive displacement). An upward curvature indicates a mixed quenching mechanism (dynamic + static) or localized DNA aggregation, requiring the data to be re-evaluated using an extended sphere of action model.

Protocol 3: Circular Dichroism (CD) Spectroscopy

Causality: B-form ctDNA exhibits a highly specific CD spectrum: a positive peak at ~275 nm (due to base stacking) and a negative peak at ~245 nm (due to right-handed helicity). Classical intercalators force the base pairs apart, enhancing the positive peak due to stabilized base stacking. Conversely, minor groove binders cause negligible perturbations to the global helicity[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a baseline solution of 50 μ M ctDNA in Tris-HCl buffer.

  • Incubation: Prepare parallel samples containing ctDNA and the thiazole derivative at varying molar ratios ( r=[Compound]/[DNA]=0,0.5,1.0 ). Incubate at 25∘C for 1 hour.

  • Scanning: Use a quartz cell with a 1 cm path length. Scan from 220 nm to 320 nm at a speed of 50 nm/min. Average 3 accumulations per sample to reduce signal-to-noise ratio.

  • Correction: Subtract the buffer baseline (and any intrinsic CD signal of the free chiral thiazole ligand, if applicable) from all spectra.

Self-Validation & Data Integrity Check: Continuously monitor the High Tension (HT) voltage trace during the CD scan. The HT voltage must remain below 600V. If the HT voltage spikes above this threshold, the sample's total absorbance is too high (often due to buffer interference or excessive compound concentration), meaning the photomultiplier tube is starved of light and the resulting CD signal is an artifact.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine

Synthesizing 4-(4-ethenylphenyl)-1,3-thiazol-2-amine via the classical Hantzsch thiazole condensation presents a unique chemoselectivity challenge. The reaction requires the cyclocondensation of 2-bromo-1-(4-ethenylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesizing 4-(4-ethenylphenyl)-1,3-thiazol-2-amine via the classical Hantzsch thiazole condensation presents a unique chemoselectivity challenge. The reaction requires the cyclocondensation of 2-bromo-1-(4-ethenylphenyl)ethan-1-one with thiourea. However, the presence of the highly reactive 4-ethenyl (styryl) group introduces competing pathways—primarily thermal polymerization—which can drastically reduce yields.

This guide provides field-proven troubleshooting strategies to suppress side reactions, buffer intermediates, and maximize product recovery.

Mechanistic Pathway & Failure Modes

Understanding the kinetic competition between cyclization and degradation is the first step in troubleshooting this synthesis.

Pathway SM 2-Bromo-1-(4-ethenylphenyl)ethanone + Thiourea IsoT Isothiouronium Salt (S-Alkylation) SM->IsoT EtOH, Mild Heat Polymer Polymeric Tar (Side Reaction) SM->Polymer High Heat / Radicals Cyclic Hydroxythiazoline Intermediate IsoT->Cyclic Base Promoted Product 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine (Target Yield) Cyclic->Product Dehydration Isomer 2-Imino Isomer (Side Reaction) Cyclic->Isomer High Acidity (HBr) Product->Polymer Uninhibited Storage

Reaction pathway for 4-(4-ethenylphenyl)-1,3-thiazol-2-amine highlighting failure modes.

Troubleshooting FAQs

Q1: My reaction mixture turns into an intractable, dark tar, and the yield is <10%. What is happening? A1: The 4-ethenylphenyl moiety is highly susceptible to 1[1]. The standard Hantzsch synthesis often employs refluxing ethanol (78 °C), which provides sufficient thermal energy to trigger the auto-polymerization of both the starting material and the final product.

  • Causality & Solution: Lower the reaction temperature to 50–60 °C. To actively suppress the polymerization pathway, introduce a radical scavenger such as 4-tert-butylcatechol (TBC) or hydroquinone (0.1–0.5 mol%) into the reaction mixture[1]. Additionally, purging the reaction vessel with an inert gas (Argon/N 2​ ) prevents oxygen-mediated radical initiation.

Q2: NMR analysis of my crude product shows a mixture of the desired thiazole and an isomeric impurity. How do I improve selectivity? A2: The condensation of an α-haloketone with thiourea generates hydrobromic acid (HBr) as a stoichiometric byproduct. Under these acidic conditions, the hydroxythiazoline intermediate can undergo an alternative dehydration pathway, leading to the formation of 2[2] instead of the desired 2-aminothiazole.

  • Causality & Solution: Add a mild, non-nucleophilic base (e.g., solid NaHCO 3​ or KHCO 3​ ) to the reaction mixture. This neutralizes the HBr in situ, maintaining 3[3] that thermodynamically favor aromatization into the 1,3-thiazole ring without triggering base-catalyzed degradation of the alpha-haloketone.

Q3: I am observing incomplete conversion of the starting materials even after 24 hours. How can I drive the reaction to completion without increasing the temperature? A3: Incomplete conversion at lower temperatures is a kinetic limitation. Since increasing the temperature risks vinyl polymerization, you must optimize the solvent environment or energy delivery method to 4[4].

  • Causality & Solution: Switch from pure ethanol to a more polar solvent blend (e.g., EtOH/DMF 4:1) to better solubilize the isothiouronium intermediate. Alternatively, 2[2] (e.g., 60 °C, 50 W, 15 mins) can drastically reduce reaction times and improve yields by providing uniform heating without the bulk thermal stress that causes polymerization.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profile.

TemperatureAdditivesSolventTimeIsolated Yield (%)Purity (NMR)Primary Failure Mode
80 °C (Reflux)NoneEtOH4 h12%< 50%Extensive polymerization
60 °CNoneEtOH12 h45%75%Isomer formation (HBr)
60 °C0.5 mol% TBCEtOH12 h68%88%Incomplete conversion
60 °C 0.5 mol% TBC + 1.2 eq NaHCO 3​ EtOH 12 h 85% > 95% Optimal Conditions
Validated Experimental Protocol

Optimized Synthesis of 4-(4-ethenylphenyl)-1,3-thiazol-2-amine

This self-validating protocol incorporates radical inhibition and in-situ buffering to maximize yield and ensure reproducibility.

Step 1: Reagent Preparation & Inhibition

  • Action: In a flame-dried, round-bottom flask, dissolve 2-bromo-1-(4-ethenylphenyl)ethan-1-one (1.0 equiv, 10 mmol) and thiourea (1.2 equiv, 12 mmol) in 30 mL of anhydrous Ethanol. Add 4-tert-butylcatechol (TBC) (0.5 mol%).

  • Causality: TBC acts as a radical scavenger, intercepting any free radicals formed during the process and preventing the premature auto-polymerization of the ethenyl group.

Step 2: Buffering & Atmosphere Control

  • Action: Add solid NaHCO 3​ (1.2 equiv, 12 mmol) to the suspension. Seal the flask with a septum and purge the system with Argon for 5 minutes.

  • Causality: NaHCO 3​ neutralizes the HBr generated during the S-alkylation step, preventing the acid-catalyzed formation of the 2-imino-2,3-dihydrothiazole isomer. Argon displacement removes oxygen, a known initiator for styrenic polymerization.

Step 3: Controlled Cyclocondensation

  • Action: Heat the reaction mixture in an oil bath set strictly to 55–60 °C for 8–12 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The starting haloketone (UV active, higher Rf​ ) should disappear, replaced by a lower Rf​ spot (product). The mixture should remain a fluid suspension; if it becomes highly viscous, thermal polymerization has occurred.

Step 4: Quenching & Precipitation

  • Action: Cool the mixture to room temperature. Slowly pour the reaction into 100 mL of ice-cold 5% Na 2​ CO 3​ solution under vigorous stirring.

  • Causality: Pouring into a weak aqueous base4[4] of the thiazole, driving the precipitation of the neutral 4-(4-ethenylphenyl)-1,3-thiazol-2-amine product. Unreacted thiourea remains soluble in the aqueous phase.

Step 5: Isolation & Storage

  • Action: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (2 x 20 mL) and dry under high vacuum. Store the final product at -20 °C, protected from light.

  • Causality: Cold storage and light protection are critical to prevent solid-state auto-polymerization of the purified monomer over time.

References
  • Source: benchchem.
  • Source: benchchem.
  • Title: Technical Support Center: Synthesis of 1-(4-Vinylphenyl)
  • Title: Reinvestigation of a modified Hantzsch thiazole synthesis - Academia.

Sources

Optimization

Technical Support Center: Synthesis and Purification of 4-Aryl-1,3-thiazol-2-amines

Welcome to the Technical Support Center. As application scientists in drug discovery, we frequently observe that while the synthesis of 4-aryl-1,3-thiazol-2-amines is highly robust, downstream purification and handling d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists in drug discovery, we frequently observe that while the synthesis of 4-aryl-1,3-thiazol-2-amines is highly robust, downstream purification and handling dictate the success of biological screening campaigns. These compounds are "privileged structures" extensively utilized in the development of kinase inhibitors, antimalarials, and treatments for prion diseases 1.

The primary synthetic route is the Hantzsch thiazole synthesis 2. Despite its high efficiency, researchers frequently encounter purification bottlenecks, including the co-elution of unreacted thiourea, formation of 2-imino regioisomers, and unexpected degradation in stock solutions. This guide provides field-proven troubleshooting strategies to ensure high-purity isolation and reliable downstream biological screening.

G Start α-Haloketone + Thiourea Condensation Hantzsch Condensation (Reflux in EtOH/MeOH) Start->Condensation TLC TLC Monitoring (Check Completion) Condensation->TLC Crude Crude Mixture (Product + Isomers + Unreacted) Workup Aqueous Workup (5% Na2CO3) Crude->Workup TLC->Crude Precipitate Precipitation / Filtration Workup->Precipitate Decision Purity > 95%? Precipitate->Decision Pure Pure 4-Aryl-1,3-thiazol-2-amine Decision->Pure Yes Recryst Recrystallization (EtOH or EtOAc/Hexane) Decision->Recryst Minor Impurities Chromatography Column Chromatography (Silica, EtOAc/Hexanes) Decision->Chromatography Complex Mix Recryst->Pure Chromatography->Pure

Hantzsch synthesis workflow for 4-aryl-1,3-thiazol-2-amines and purification decision tree.

Section 1: Standard Operating Procedure (SOP) & Self-Validating Protocols

Methodology: Conventional Hantzsch Synthesis & Baseline Purification

  • Reagent Preparation : Dissolve 1.0 equivalent of the α-haloketone (e.g., 2-bromoacetophenone) and 1.1 to 1.5 equivalents of thiourea in a polar protic solvent (ethanol or methanol).

    • Causality: A slight excess of thiourea ensures complete consumption of the highly reactive α-haloketone, preventing the formation of complex, hard-to-separate degradation byproducts 3.

  • Cyclization : Heat the mixture to reflux for 1–2 hours. The reaction initiates with an SN2 displacement of the halide by the sulfur of thiourea, followed by intramolecular cyclization and dehydration.

  • Reaction Monitoring (Self-Validation) : Monitor via Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The disappearance of the UV-active α-haloketone spot validates reaction completion.

  • Quenching and Neutralization : Cool to room temperature and pour into a 5% aqueous Na₂CO₃ solution.

    • Causality: The Hantzsch reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the basic 2-aminothiazole. Neutralization converts the product to its free base, drastically decreasing its aqueous solubility and inducing precipitation 2.

  • Isolation : Filter the precipitate, wash thoroughly with deionized water, and air-dry.

Section 2: Troubleshooting Guide (FAQs)

Q1: My crude product contains unreacted thiourea, and it co-elutes with my 4-aryl-1,3-thiazol-2-amine during silica gel chromatography. How can I separate them? Expert Insight : Thiourea and 2-aminothiazoles share similar polarities and hydrogen-bonding capabilities, making standard normal-phase chromatography highly inefficient 3.

  • Solution : Exploit differential solubility rather than polarity. Thiourea is highly soluble in water and cold ethanol, whereas the 4-aryl-1,3-thiazol-2-amine free base is highly lipophilic.

  • Protocol : Perform a rigorous aqueous wash of the crude filter cake. If thiourea persists, recrystallize the mixture from an ethyl acetate/hexane gradient. The desired 4-aryl-1,3-thiazol-2-amine will crystallize, leaving the thiourea in the mother liquor.

Q2: NMR analysis indicates a mixture of two products. How do I prevent the formation of the 2-imino-2,3-dihydrothiazole isomer? Expert Insight : When using N-substituted thioureas, the cyclization can occur via the primary or secondary nitrogen. Furthermore, the 2-aminothiazole can tautomerize to the 2-imino form. This is heavily influenced by the pH of the reaction medium. Acidic conditions (like the unbuffered HBr generated during the reaction) favor the 2-imino isomer 3.

  • Solution : Implement pH control during the reaction.

  • Protocol : Add a mild base (e.g., NaHCO₃) directly to the reaction mixture to neutralize the HX acid as it forms. This directs the regioselectivity toward the thermodynamically stable 2-aminothiazole. You can self-validate the isomers via ¹H NMR; the proton at the 5-position of the thiazole ring exhibits a distinct chemical shift depending on the tautomeric state 3.

Q3: My purified 2-aminothiazole showed excellent activity in initial biological assays, but fresh batches are inactive. What is causing this discrepancy? Expert Insight : 2-Aminothiazoles are notorious Pan-Assay Interference Compounds (PAINS) under certain conditions. They are highly susceptible to chemical decomposition in DMSO at room temperature. Over a period of days, they can undergo oxidation and dimerization. These degradation products (e.g., oxygenated dimers) are often the actual species responsible for the observed biological activity (e.g., in antimalarial PfIspE assays), leading to false positives for the parent compound 4.

  • Solution : Avoid storing 2-aminothiazole stock solutions in DMSO at room temperature.

  • Protocol : Prepare fresh DMSO stocks immediately before biological evaluation. For long-term storage, keep DMSO stocks at -20°C, where decomposition is completely arrested. If degradation has occurred, Supercritical Fluid Chromatography (SFC) is required to isolate the highly unstable oxygenated and dimerized fractions 4.

D Stock 2-Aminothiazole in DMSO (Room Temp) Oxidation Oxidation / Dimerization (Time-dependent) Stock->Oxidation Days at RT ColdStorage Storage at -20°C Stock->ColdStorage Immediate Degradants Oxygenated Dimers (Highly Active PAINS) Oxidation->Degradants FalsePos False Positive in Biological Assay Degradants->FalsePos Stable Stable Stock Solution (True Baseline Activity) ColdStorage->Stable

Degradation pathway of 2-aminothiazoles in DMSO leading to false-positive assay results.

Section 3: Data Presentation - Physicochemical Properties & Chromatographic Behavior

To anticipate purification and assay behavior, it is critical to understand the lipophilicity and solubility profiles of these compounds. The isosteric replacement of thiazole rings or the addition of aryl groups drastically shifts their chromatographic retention (Log k'w) and solubility 5.

Table 1: Impact of Structural Modifications on 2-Aminothiazole Properties

Compound ClassModificationImpact on Lipophilicity (Log k'w)Solubility Issue in Assay MediaCytotoxicity (IC₅₀)
Standard 2-Aminothiazole (2-AMT) BaselineBaselineModerate>1000 µM (Non-cytotoxic)
4-Aryl-2-Aminothiazole Addition of Phenyl/Aryl groupIncreases by ~1.03 ± 0.13High (Precipitates > 25-100 µM)>1000 µM (Non-cytotoxic)
2-Aminooxazole (2-AMO) Isosteric exchange (S to O)Decreases by ~0.95 ± 0.09Low>1000 µM (Non-cytotoxic)

Causality: The addition of a 4-aryl group significantly increases the lipophilicity (Log k'w), which enhances target binding (e.g., hydrophobic pockets in kinases) but causes severe precipitation in aqueous biological buffers at concentrations above 25 µM. This requires careful titration using co-solvents or formulation strategies during assay preparation 5.

Section 4: Advanced Characterization of Metabolites

During in vivo or microsomal stability studies, 4-aryl-1,3-thiazol-2-amines undergo extensive oxidative metabolism.

  • Challenge : Traditional LC-MS/MS struggles to pinpoint the exact site of oxidation on the 2-aminothiazole ring due to a lack of unique fragmentation patterns 6.

  • Solution : Employ Gas-Phase Ion-Molecule Reactions (GPIMR) in a linear quadrupole ion trap mass spectrometer. By reacting the protonated metabolites with reagents like dimethyl disulfide or tri(dimethylamino)borane, researchers can generate distinct profiles that differentiate tertiary N-oxides from hydroxylamines or nitroso functionalities 6.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(4-Vinylphenyl)thiazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists facing bottlenecks during the scale-up of complex heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists facing bottlenecks during the scale-up of complex heterocycles. The synthesis of 4-(4-vinylphenyl)thiazol-2-amine presents a unique chemical conflict: the molecule contains a nucleophilic 2-aminothiazole core adjacent to a highly reactive, polymerization-prone styrene-like vinyl group.

This guide provides a field-proven, self-validating framework to overcome these challenges, moving away from unreliable direct syntheses toward a robust, scalable two-step protocol.

Strategic Route Selection & Chemical Causality

A direct Hantzsch thiazole synthesis utilizing 2-bromo-1-(4-vinylphenyl)ethanone is notoriously unreliable on a large scale. The harsh refluxing conditions, combined with the presence of reactive α -bromoketones, trigger spontaneous radical polymerization of the vinyl moiety. This results in intractable tars, thermal runaway risks, and abysmal yields.

To establish a self-validating and robust process, we employ a two-step orthogonal approach :

  • Core Assembly : A standard Hantzsch synthesis using the stable, commercially available 2-bromo-1-(4-bromophenyl)ethanone to form 4-(4-bromophenyl)thiazol-2-amine[1].

  • Late-Stage Vinylation : A Suzuki-Miyaura cross-coupling utilizing potassium vinyltrifluoroborate. This reagent is air-stable, free-flowing, and avoids the severe protodeboronation issues common with standard vinylboronic acids[2].

Quantitative Route Comparison
ParameterDirect Hantzsch RouteTwo-Step Route (Recommended)
Starting Material 2-Bromo-1-(4-vinylphenyl)ethanone2-Bromo-1-(4-bromophenyl)ethanone
Overall Yield < 25% (Extensive polymerization)65 - 75%
Purity (HPLC) 70 - 80%> 98%
Scalability Poor (High risk of thermal runaway)Excellent (Controlled exotherm)
Key IPC Metric Unreliable due to tar formationDisappearance of Ar-Br peak

Experimental Workflows

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and predictability at every node of the reaction.

Protocol 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Core Assembly)
  • Charge : To a 5 L jacketed reactor, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and absolute ethanol (10 volumes).

  • Addition : Add thiourea (1.1 eq) in a single portion.

    • Causality: A slight stoichiometric excess of thiourea ensures the complete consumption of the lachrymatory α -haloketone, preventing downstream alkylation side-reactions[1].

  • Reaction : Heat the mixture to reflux (78 °C) for 2 hours.

    • Self-Validation (IPC): Monitor via HPLC. The reaction is deemed complete when the starting ketone is <1% AUC.

  • Precipitation : Cool the reactor to 5 °C and slowly add cold purified water (10 volumes) to force the precipitation of the product.

  • Isolation : Filter the resulting hydrobromide salt, wash with cold ethanol/water (1:1), and dry under vacuum at 50 °C.

Protocol 2: Suzuki-Miyaura Vinylation (Late-Stage Functionalization)
  • Charge : In a thoroughly dried 5 L Schlenk-adapted reactor, combine 4-(4-bromophenyl)thiazol-2-amine (1.0 eq), potassium vinyltrifluoroborate (1.3 eq), and Cs2​CO3​ (2.5 eq).

  • Inhibitor Addition : Add Butylated hydroxytoluene (BHT) (0.1 wt%) to the solid mixture.

    • Causality: BHT intercepts free radicals, preventing the premature thermal polymerization of the styrene-like product during the cross-coupling.

  • Degassing : Add a pre-degassed mixture of THF/ H2​O (9:1, 10 volumes). Sparge the suspension with Argon for 30 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species.

  • Catalyst Addition : Add Pd(dppf)Cl2​ (0.02 eq) under a positive Argon stream.

  • Reaction : Heat to 80 °C.

    • Safety Note: This specific cross-coupling is highly exothermic[3]. For scales >1 kg, shift to a semi-batch process by dosing the aqueous base slowly over 2 hours.

  • Workup & Scavenging : Cool to room temperature, separate the organic layer, and treat with a silica-based metal scavenger (e.g., SiliaBond Thiol, 20 wt%) at 40 °C for 4 hours.

  • Concentration : Filter the scavenger and concentrate the filtrate under reduced pressure. Keep the water bath temperature < 40 °C to yield the final API-grade product.

Process Visualizations

Workflow SM 2-Bromo-1-(4-bromophenyl)ethanone + Thiourea Step1 Step 1: Hantzsch Synthesis (Ethanol, Reflux, 2h) SM->Step1 Int Intermediate: 4-(4-Bromophenyl)thiazol-2-amine Step1->Int Crystallization Step2 Step 2: Suzuki-Miyaura Vinylation (Pd(dppf)Cl2, K-Vinyl-BF3, BHT) Int->Step2 Prod Target API: 4-(4-Vinylphenyl)thiazol-2-amine Step2->Prod Pd Scavenging

Two-step scalable synthetic workflow for 4-(4-vinylphenyl)thiazol-2-amine.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br TransMet Transmetalation (Vinyl-BF3K + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-Vinyl

Catalytic cycle of the Suzuki-Miyaura vinylation highlighting key mechanistic steps.

Troubleshooting & FAQs

Q1: Why is my Suzuki-Miyaura coupling reaction stalling at 60% conversion? A1: Stalling in this specific coupling is almost always due to catalyst deactivation via oxidation or "palladium black" formation.

  • Causality: Oxygen ingress rapidly oxidizes the electron-rich Pd(0) species before oxidative addition can occur.

  • Solution: Implement a rigorous freeze-pump-thaw degassing protocol for the THF/ H2​O solvent mixture prior to adding the Pd(dppf)Cl2​ catalyst.

Q2: During the scale-up of the vinylation step, I observed a sudden, dangerous temperature spike. What caused this? A2: The cross-coupling of aryl bromides with potassium vinyltrifluoroborate in aqueous solvent systems is highly exothermic during the transmetalation and reductive elimination phases[3].

  • Causality: The rapid formation of the product releases significant enthalpy that cannot be dissipated quickly enough in batch reactors.

  • Solution: Shift from batch to semi-batch processing. Dose the base ( Cs2​CO3​ ) slowly over 2 hours to throttle the reaction rate and manage heat dissipation.

Q3: My final 4-(4-vinylphenyl)thiazol-2-amine product is contaminated with an insoluble, sticky residue. How do I prevent this? A3: This residue is poly(4-(4-vinylphenyl)thiazol-2-amine), resulting from the thermal radical polymerization of the vinyl group.

  • Causality: Elevated temperatures during solvent stripping initiate radical chain growth.

  • Solution: Ensure 0.1 wt% of BHT is present during the reaction, and strictly maintain the rotary evaporator water bath temperature below 40 °C during concentration.

Q4: How can I efficiently clear residual palladium to meet API specifications (<10 ppm)? A4: The 2-aminothiazole core acts as a bidentate ligand, strongly chelating palladium residues.

  • Causality: Standard aqueous workups cannot break this tightly bound coordination complex.

  • Solution: Treat the organic phase with a functionalized silica scavenger (e.g., SiliaBond Thiol) at 40 °C for 4 hours, or perform a wash with 5% aqueous L-cysteine to competitively strip the metal from the API.

References

  • Molander, G. A., & Brown, A. R. "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Journal of Organic Chemistry, 2006, 71(26), 9681-9686. URL:[Link]

  • Organic Process Research & Development. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species." ACS Publications, 2018. URL:[Link]

Sources

Optimization

Technical Support Center: Green Chemistry Approaches for Hantzsch Thiazole Synthesis

Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. As drug development professionals and synthetic chemists, you are likely familiar with the classical Hantzsch reaction—a robust method for construc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. As drug development professionals and synthetic chemists, you are likely familiar with the classical Hantzsch reaction—a robust method for constructing the thiazole pharmacophore via the condensation of α-haloketones with thioamides or thioureas[1]. However, conventional methods often rely on prolonged heating and hazardous volatile organic solvents (VOCs), which lead to thermal degradation, lower yields, and severe environmental impact[2].

This guide provides field-proven, self-validating green chemistry protocols—specifically microwave-assisted, solvent-free, and Deep Eutectic Solvent (DES) methodologies—designed to maximize yield, improve atom economy, and streamline product isolation[3].

Mechanistic Causality & Green Chemistry Integration

To troubleshoot effectively, one must understand the causality behind the reaction. The Hantzsch synthesis proceeds via a multi-step pathway[4]. By applying green chemistry principles, we manipulate the thermodynamics and kinetics of these specific steps:

  • SN2 Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the haloketone. Green impact: Microwave irradiation provides direct dielectric heating to these polar reactants, bypassing thermal conductivity limits and drastically accelerating this initial rate-limiting step[1].

  • Intramolecular Cyclization: The nitrogen attacks the carbonyl carbon. Green impact: Deep Eutectic Solvents (DES) like Choline Chloride/Glycerol (ChCl/Gly) form an extensive hydrogen-bonding network that stabilizes this polar transition state[2].

  • Dehydration & Aromatization: Loss of water and HX yields the aromatic thiazole. Green impact: Solvent-free mechanochemical grinding creates highly concentrated localized reaction zones that drive this equilibrium forward without solvent dilution[5].

Mechanism A α-Haloketone + Thioamide B S-Alkylation (SN2 Attack) A->B C Acyclic Thioether Intermediate B->C D Intramolecular Cyclization C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O, -HX) E->F G Substituted Thiazole (Aromatic Ring) F->G

Fig 1. Stepwise mechanistic pathway of the Hantzsch thiazole synthesis.

Quantitative Data Presentation

The advantages of green methodologies over conventional heating are demonstrated by the significant reduction in reaction times and improvement in product yields[6].

Synthetic MethodTemperatureSolvent SystemAvg. Reaction TimeTypical Yield (%)
Conventional Heating 65–100 °CMethanol / Ethanol2.0 – 8.0 hours70 – 85%
Microwave Irradiation 70–90 °CEthanol (or Solvent-Free)10 – 30 mins90 – 95%
Ultrasonic Irradiation Room TempEthanol / Water (1:1)1.5 – 2.0 hours~82%
Deep Eutectic Solvent 80 °CChCl/Gly (1:2 ratio)1.0 – 2.0 hours85 – 92%

Data synthesized from comparative studies on 2-aminothiazole derivatives[2][6][7].

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis

Microwave synthesis is prioritized when rapid library generation is required. It prevents the formation of thermodynamic side-products by minimizing the time sensitive reagents spend at elevated temperatures[8].

  • Preparation: In a 10 mL microwave-safe reactor vial equipped with a magnetic stir bar, combine the substituted α-haloketone (1.0 mmol) and substituted thiourea/thioamide (1.1 mmol)[6].

  • Solvent Addition: Add 2–3 mL of green solvent (e.g., Ethanol)[6]. Note: For completely solvent-free microwave synthesis, thoroughly mix the dry powders in a mortar prior to transfer.

  • Irradiation: Seal the vessel. Program the microwave synthesizer to heat the mixture to 70–90 °C for 10 to 30 minutes under continuous stirring[7].

  • Isolation: Allow the vessel to cool to room temperature. The sudden drop in solubility will typically force the product to precipitate[7]. If precipitation is incomplete, add 5 mL of ice-cold distilled water.

  • Purification: Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ethanol and air-dry on a tared watch glass[7].

Protocol B: Deep Eutectic Solvent (DES) Synthesis

DES acts as both a solvent and a mild catalyst, ideal for sensitive substrates (e.g., ferrocene-based derivatives) that might degrade under microwave radiation[2].

  • DES Preparation: Prepare the DES by mixing Choline Chloride (ChCl) and Glycerol (Gly) in a 1:2 molar ratio. Heat at 80 °C until a clear, homogeneous liquid forms[2].

  • Reaction: Add the α-haloketone (1.0 mmol) and thiourea (1.0 mmol) to 2 mL of the prepared ChCl/Gly DES[2].

  • Heating: Stir the mixture at 80 °C. Monitor the reaction progress via TLC (typically complete within 1–2 hours).

  • Workup: Add water to the reaction mixture. The thiazole product will precipitate out because it is insoluble in water, while the DES components (ChCl and Glycerol) are highly water-soluble[9].

  • Recovery: Filter the pure thiazole product. Self-Validating Step: The aqueous filtrate can be subjected to vacuum evaporation to remove the water, allowing the DES to be recovered and reused for up to three consecutive runs without significant yield loss[2].

Workflow Start Reactants: Haloketone + Thiourea React Microwave (70-90°C) or DES (80°C) Start->React Cool Cool & Precipitate (Add H2O/Ice) React->Cool Filter Vacuum Filtration & Cold Wash Cool->Filter Dry Pure Thiazole Product Filter->Dry

Fig 2. Standardized green chemistry experimental workflow for thiazole isolation.

Troubleshooting Guide

Issue 1: I am getting a very low yield or unreacted starting materials.

  • Diagnostic: Low yields in green protocols usually stem from poor mixing (in solvent-free setups) or degraded α-haloketones[7]. α-haloketones are highly reactive and lachrymatory; they can decompose or polymerize upon extended storage[7].

  • Solution: Always check the purity of your α-haloketone via NMR or TLC before use. If performing a solvent-free mechanochemical synthesis, ensure the reagents are ground to a fine, homogenous powder to maximize the surface area for the solid-state SN2 reaction[5][7].

Issue 2: My product is an oily residue instead of a solid precipitate.

  • Diagnostic: This occurs when the product is highly soluble in the residual solvent, or when unreacted starting materials depress the melting point of the crude mixture.

  • Solution: Do not attempt to scrape the oil. Instead, add a 5% aqueous Sodium Carbonate (Na₂CO₃) solution[10]. The basic environment neutralizes any hydrohalic acid (HX) byproducts, converting the protonated thiazolium salt intermediate fully into the free base, which is highly insoluble in water and will precipitate as a filterable solid[10].

Issue 3: I observe multiple spots on my TLC plate indicating side reactions.

  • Diagnostic: Excessive heating is the primary culprit. While microwave synthesis is fast, localized superheating can cause the thioamide to decompose into nitriles and hydrogen sulfide.

  • Solution: Lower the microwave power or decrease the reaction time[7]. Alternatively, switch to the DES protocol at a strictly controlled 80 °C, as the hydrogen-bonding network of the DES protects sensitive functional groups from thermal degradation[2].

Frequently Asked Questions (FAQs)

Q: Why is water considered a "green" solvent for this reaction if the mechanism produces water as a byproduct? A: While the final aromatization step is a dehydration process (producing water), using water as a solvent in catalyst-free conditions leverages the "hydrophobic effect." The organic starting materials are forced together into highly concentrated hydrophobic droplets within the aqueous medium, artificially increasing their local concentration and accelerating the reaction rate without the need for toxic VOCs.

Q: Can the Hantzsch thiazole synthesis be performed entirely at room temperature? A: Yes, but it requires alternative energy input to overcome the activation barrier. Ultrasonic irradiation (sonochemistry) can be used at room temperature[7]. Acoustic cavitation creates microscopic bubbles that implode, generating immense localized heat and pressure that drive the reaction forward in 1.5–2 hours, yielding ~82% product[7].

Q: How do I verify that the thiazole ring has successfully formed and aromatized? A: The most definitive method is 1H NMR spectroscopy. The aromatic nature of the newly formed thiazole ring induces a pronounced diamagnetic ring current. You should look for a distinct proton signal (if the C5 position is unsubstituted) appearing in the downfield range of 7.27–8.77 ppm[4]. Additionally, 13C NMR will show a characteristic peak around 164 ppm for the C2 carbon if it is an aminothiazole[11].

References

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. PubMed Central (PMC). Available at:[Link]

  • Zhao, D., Liu, Y., Li, Y., & Chen, Y. (2022). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. PubMed Central (PMC). Available at:[Link]

  • Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. Available at:[Link]

Sources

Troubleshooting

Resolving solubility issues of thiazole derivatives for biological assays

Welcome to the Application Support Center. Thiazole derivatives are prominent scaffolds in drug discovery due to their diverse biological activities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Thiazole derivatives are prominent scaffolds in drug discovery due to their diverse biological activities. However, their rigid heterocyclic planar structures often result in high crystal lattice energy and high lipophilicity, classifying them as "brick-dust" or "grease-ball" molecules. This frequently leads to severe solubility bottlenecks during in vitro biological assays.

This technical support guide provides mechanistic troubleshooting, diagnostic workflows, and field-validated protocols to resolve these issues and ensure the integrity of your experimental data.

Diagnostic Workflow for Solubility Troubleshooting

Before altering your assay parameters, use the following diagnostic logic tree to identify the root cause of your solubility issue and select the appropriate intervention.

G Start Thiazole Compound in DMSO Stock Dilution Dilute into Aqueous Buffer Start->Dilution Check Precipitation Observed? Dilution->Check OptDMSO Optimize DMSO (<0.5%) & Serial Dilution Check->OptDMSO Yes Proceed Proceed to Biological Assay Check->Proceed No Check2 Still Precipitating or Inconsistent Data? OptDMSO->Check2 pH Adjust pH (Protonate Thiazole) Check2->pH Yes Check2->Proceed No Surfactant Add Surfactants (Tween 80 / Pluronic) pH->Surfactant Advanced Advanced Formulation (Cyclodextrins / ASD) Surfactant->Advanced Advanced->Proceed

Decision-making workflow for troubleshooting thiazole solubility in biological assays.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Precipitation Upon Dilution

Question: "My thiazole compound precipitates immediately when diluted from a DMSO stock into my aqueous assay buffer or cell culture media. How do I prevent this?"

Causality: This phenomenon is known as "solvent mismatch." Thiazoles are highly soluble in strong organic solvents like Dimethyl sulfoxide (DMSO). When introduced into an aqueous environment, the sudden shift in the dielectric constant forces the hydrophobic thiazole molecules to aggregate and crash out of solution to minimize thermodynamically unfavorable interactions with water [1].

Self-Validating Solutions:

  • Optimize DMSO Concentration: Ensure your final DMSO concentration is ≤0.5% (v/v) [1]. While higher DMSO concentrations keep the drug soluble, they induce cellular stress and solvent artifacts in cell-based assays.

  • Implement Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform intermediate dilutions. Gradually stepping down the organic solvent concentration prevents the rapid nucleation that leads to visible precipitation [1].

  • Utilize Co-solvents: If DMSO alone fails, prepare your stock in a miscible co-solvent blend (e.g., DMSO and Ethanol) to alter the solvation shell around the thiazole [4].

Issue 2: Inconsistent Assay Activity Over Time

Question: "The measured biological activity (e.g., IC50) of my thiazole compound is highly inconsistent between replicates, or the compound appears to lose activity over a 48-hour incubation."

Causality: Inconsistent activity is a hallmark of micro-precipitation, micelle formation, or non-specific binding. Poorly soluble compounds can slowly crystallize over long incubation periods, reducing the effective concentration available to the biological target. Furthermore, highly lipophilic thiazoles tend to adsorb to the polystyrene walls of microtiter plates [4].

Self-Validating Solutions:

  • Surfactant Addition: Introduce non-ionic surfactants like Tween-80 or Pluronic F-68. These must be used at concentrations slightly above their Critical Micelle Concentration (CMC) to encapsulate the hydrophobic thiazole and maintain it in a dispersed state without lysing cells [4].

  • pH Adjustment: The thiazole ring is weakly basic. If your specific derivative contains ionizable amines, lowering the pH of the assay buffer slightly (if tolerated by your specific enzyme/cell system) can protonate the nitrogen. This forms a transient salt that dramatically increases aqueous solubility[1, 3].

Issue 3: Intractable Insolubility (DCS Class IIb)

Question: "Standard co-solvents and surfactants are failing. My compound simply will not dissolve. What are my options?"

Causality: For Development Classification System (DCS) Class IIb compounds, solubility is limited by exceptionally strong intermolecular forces in the solid crystalline state [3]. You must employ advanced formulation strategies to disrupt the crystalline lattice and create a thermodynamically favorable state[2].

Self-Validating Solutions:

  • Cyclodextrin Complexation: Encapsulating the thiazole inside a cyclodextrin molecule (e.g., Hydroxypropyl-β-cyclodextrin) physically shields the hydrophobic core from the aqueous environment [2, 4].

  • Amorphous Solid Dispersions (ASD): Dispersing the drug in a hydrophilic polymer matrix prevents recrystallization and forces the compound into a highly soluble amorphous state [2, 5].

CD CD Cyclodextrin Molecule (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Water Soluble, Bioavailable) CD->Complex Aqueous Environment Continuous Stirring Drug Thiazole Derivative (Hydrophobic, High Lattice Energy) Drug->Complex Encapsulation

Mechanism of cyclodextrin inclusion complexation for hydrophobic thiazole derivatives.

Quantitative Data: Formulation Limits & Enhancements

The following table summarizes the quantitative limits and expected solubility enhancements of various troubleshooting strategies. Always verify the compatibility of these additives with your specific biological target.

Solubilization StrategyTypical Concentration / RatioExpected Solubility IncreaseBiological Assay Compatibility
DMSO Optimization ≤ 0.5% (v/v) final2 to 5-foldHigh (Standard for cell assays)
Tween-80 / Pluronic 0.01% - 0.05% (w/v)5 to 10-foldModerate (Monitor for cell lysis)
pH Adjustment ± 1-2 pH units10 to 50-foldLow (Enzyme assays only)
Cyclodextrin (HP-β-CD) 1:1 to 1:3 Molar Ratio50 to 100-foldHigh (Highly biocompatible)
Amorphous Dispersion 1:5 Drug-to-Polymer Ratio> 100-foldModerate (Requires pre-formulation)

Validated Experimental Protocols

Protocol A: Surfactant-Stabilized Serial Dilution

Objective: Prevent micro-precipitation of thiazoles during dilution into cell culture media.

  • Stock Preparation: Dissolve the thiazole derivative in 100% DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Surfactant Priming: Prepare your target cell culture media and add 0.05% Tween-80. Warm the media to 37°C to increase thermodynamic solubility limits.

  • Intermediate Dilution: Pipette 10 µL of the DMSO stock into 90 µL of an intermediate solvent (50% DMSO / 50% Water). Vortex immediately to prevent localized supersaturation.

  • Final Spiking: Add the intermediate solution dropwise to the warmed, surfactant-primed media under gentle agitation to reach the final assay concentration (e.g., 10 µM).

Protocol B: Preparation of a Cyclodextrin Inclusion Complex

Objective: Enhance the aqueous solubility of a highly lipophilic thiazole derivative for in vitro screening without using organic solvents. Causality Check: This protocol relies on the thermodynamic equilibrium of the host-guest complex. Continuous stirring is mandatory to overcome the activation energy required for inclusion.

  • Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, deionized water to create a 20% (w/v) solution.

  • Addition: Weigh the thiazole compound to achieve a 1:2 molar ratio (Drug:CD). Slowly add the dry thiazole powder to the stirring CD solution.

  • Equilibration: Stir the suspension continuously at 25°C for 48 to 72 hours. Note: The inclusion process is kinetically slow; insufficient stirring will lead to incomplete complexation and false-negative assay results.

  • Filtration: Filter the solution through a 0.45 µm PVDF syringe filter to remove any uncomplexed, precipitated thiazole.

  • Validation: The resulting filtrate is your water-soluble stock. Quantify the exact concentration using HPLC or UV-Vis spectroscopy before applying it to the biological assay.

References

  • Benchchem. "Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem".
  • Hilaris Publisher. "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs".
  • American Pharmaceutical Review. "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)".
  • Benchchem. "Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening - Benchchem".
  • NIH.

Reference Data & Comparative Studies

Validation

Bridging the Translational Gap: A Comprehensive Guide to Cross-Validating In Vitro and In Vivo Efficacy of Thiazole-Based Kinase Inhibitors

As drug development professionals, we frequently encounter the "translational gap"—the frustrating paradigm where a compound exhibits sub-nanomolar potency in biochemical assays but completely fails to arrest tumor growt...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter the "translational gap"—the frustrating paradigm where a compound exhibits sub-nanomolar potency in biochemical assays but completely fails to arrest tumor growth in animal models. To overcome this, we must build self-validating experimental workflows that interrogate both the pharmacophore's intrinsic affinity and its physiological behavior.

This guide provides an objective, step-by-step framework for cross-validating the efficacy of thiazole-based kinase inhibitors . To provide a concrete comparative analysis, we will benchmark a representative thiazole-based inhibitor (Dasatinib) against a standard pyrimidine-based alternative (Imatinib).

The Mechanistic Rationale: Why Thiazole Scaffolds?

Before stepping into the lab, it is critical to understand the causality behind selecting a thiazole scaffold. The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, characterized by its unique electron distribution and hydrogen-bonding capabilities 1.

When targeting the ATP-binding hinge region of kinases (such as BCR-ABL or SRC), the sulfur atom in the thiazole ring enhances lipophilicity while maintaining a compact steric profile. This allows the molecule to access deeper hydrophobic pockets within the kinase domain that bulkier pyrimidine or quinazoline scaffolds cannot reach. Consequently, thiazole derivatives often exhibit superior binding kinetics and can overcome resistance mutations that render traditional therapies ineffective 2.

G Thiazole Thiazole Inhibitor (e.g., Dasatinib) BCR_ABL BCR-ABL / SRC Kinases Thiazole->BCR_ABL Potent Hinge-Binding (Inhibition) STAT5 STAT5 Pathway (Proliferation) BCR_ABL->STAT5 Phosphorylation CRKL CRKL Pathway (Survival) BCR_ABL->CRKL Phosphorylation Tumor Tumor Growth STAT5->Tumor Promotes CRKL->Tumor Promotes

Fig 1: Thiazole-mediated inhibition of BCR-ABL/SRC signaling pathways.

In Vitro Profiling: Establishing the Biochemical and Cellular Baseline

To build a self-validating data package, we must first decouple target engagement from cellular permeability. If a compound fails in a cellular assay but succeeds biochemically, the issue is permeability or efflux, not the pharmacophore's fit.

Protocol 1: Cell-Free Kinase Inhibition (FRET-Based Assay)

Causality: Conducting a cell-free assay isolates the intrinsic binding affinity of the compound from confounding cellular variables like P-glycoprotein efflux pumps or membrane lipid composition.

  • Preparation: Dilute the purified recombinant kinase (e.g., ABL1 or SRC) in a standard kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the thiazole compound in 100% DMSO. Transfer to a 384-well microplate, ensuring the final DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Reaction Initiation: Add ATP (calibrated to the predetermined Km​ for the specific kinase) and a FRET-labeled peptide substrate.

  • Incubation: Incubate at room temperature for 60 minutes to achieve steady-state kinetics.

  • Detection: Add the development protease reagent. Read the fluorescence emission ratio (e.g., 445 nm / 520 nm) and calculate the absolute IC50 using a 4-parameter logistic regression model.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: Once intrinsic affinity is proven, we must validate that the thiazole compound successfully crosses the lipid bilayer and inhibits the target within the complex intracellular milieu.

  • Cell Culture: Seed K562 cells (expressing native BCR-ABL) at 1×105 cells/well in 6-well plates.

  • Treatment: Treat cells with the thiazole compound at 0.1x, 1x, and 10x the cell-free IC50 for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Critical: Failure to inhibit endogenous phosphatases will result in false-positive target inhibition.

  • Immunoblotting: Resolve lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for primary downstream targets (e.g., anti-phospho-CRKL and anti-phospho-STAT5).

  • Quantification: Normalize phosphorylated protein bands against total protein bands using densitometry to determine the cellular IC50.

Comparative In Vitro Data

Thiazole-based inhibitors consistently demonstrate orders of magnitude greater potency than pyrimidine alternatives in both cell-free and cellular environments 3. Furthermore, they retain efficacy against many mutations that confer resistance to standard therapies [[4]]().

Compound ClassRepresentative DrugTarget Kinase(s)Cell-Free IC50Cellular Viability IC50Resistance Profile
Thiazole-based DasatinibBCR-ABL, SRC, PDGFR-β0.8 nM< 1.0 nMOvercomes most P-loop mutations
Pyrimidine-based ImatinibBCR-ABL, PDGFR-β260 nM250 nMHighly susceptible to kinase domain mutations

The Translational Pivot: Pharmacokinetics and In Vivo Cross-Validation

A potent in vitro profile is meaningless if the compound is rapidly cleared by hepatic microsomes or fails to reach the tumor microenvironment. Thiazole compounds often exhibit distinct pharmacokinetic (PK) profiles, including enhanced tissue distribution and, crucially, superior blood-brain barrier (BBB) penetration compared to bulkier scaffolds 5.

G InVitro In Vitro Profiling (Cell-Free & Cellular) ADME ADME / PK (Microsomes & Plasma) InVitro->ADME IC50 < 10nM Permeability OK InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo F% > 30% Adequate Half-life PKPD PK/PD Correlation (Target Engagement) InVivo->PKPD Tumor Regression PKPD->InVitro Feedback Loop

Fig 2: Logical workflow for cross-validating thiazole compounds from bench to animal models.

Protocol 3: Murine Xenograft Efficacy & PK/PD Correlation

Causality: Utilizing an orthotopic or intracranial xenograft model validates the compound's ability to exert a pharmacodynamic (PD) effect in physiological sanctuary sites. Using bioluminescence imaging (BLI) allows for longitudinal tracking of tumor burden in the same animal, significantly reducing statistical noise and cohort sizes compared to traditional terminal caliper measurements.

  • Implantation: Inject 1×106 luciferase-expressing K562 (K562-pLUC) cells intracranially into immunocompromised NOD/SCID mice to model central nervous system (CNS) metastasis.

  • Randomization: Monitor tumor engraftment via BLI. Once tumors reach a logarithmic growth phase (e.g., Day 6 post-implantation), randomize mice into vehicle and treatment cohorts (n=8/group).

  • Dosing: Administer the thiazole compound (e.g., Dasatinib 15-50 mg/kg) via oral gavage (PO) daily.

  • PK/PD Sampling: On Day 14, perform retro-orbital bleeding at 1, 2, 4, 8, and 24 hours post-dose to determine plasma concentration via LC-MS/MS. Harvest a subset of brain tumors at the Tmax​ to confirm target inhibition via Western blot, directly correlating plasma concentration to intracellular target engagement.

  • Efficacy Readout: Image mice twice weekly using a BLI system (e.g., IVIS) 10 minutes after intraperitoneal injection of D-luciferin. Quantify total photon flux to determine Tumor Growth Inhibition (TGI%).

Comparative In Vivo Data

Because of its compact thiazole core, Dasatinib readily crosses the blood-brain barrier, achieving concentrations required to inhibit cellular proliferation in the brain, leading to near-complete tumor regression in intracranial models. Conversely, the bulkier pyrimidine-based Imatinib fails to penetrate the CNS effectively, resulting in tumor progression 5.

CompoundAnimal ModelRoute & DosePlasma Half-life ( T1/2​ )Brain PenetrationTumor Growth Inhibition (TGI%)
Dasatinib K562-pLUC IntracranialPO, 15-50 mg/kg~3 hoursHigh (10-100 nM in brain)>90% (Tumor Regression)
Imatinib K562-pLUC IntracranialPO, 50-100 mg/kg~2-4 hoursPoor<20% (Tumor Progression)

Conclusion

The successful development of a kinase inhibitor relies on a rigorous, self-validating pipeline that bridges the biochemical, cellular, and physiological domains. As demonstrated by the comparative data, leveraging a thiazole scaffold not only improves in vitro binding affinity by exploiting deep hydrophobic kinase pockets but also fundamentally alters the in vivo translational success. By ensuring high membrane permeability and superior tissue distribution, thiazole-based compounds can effectively target aggressive, sanctuary-site tumors that traditional pyrimidines fail to reach.

References
  • Title: Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds Source: IntechOpen URL
  • Title: Imatinib and Dasatinib Inhibit Hemangiosarcoma and Implicate PDGFR-β and Src in Tumor Growth Source: PMC / NIH URL
  • Title: SGX393 inhibits the CML mutant Bcr-AblT315I and preempts in vitro resistance when combined with nilotinib or dasatinib Source: PNAS URL
  • Title: Comparative in vivo antitumor activity of dasatinib and imatinib in the intracranial K562-pLUC#2 CML model and plasma/brain pharmacokinetic profile of dasatinib Source: ResearchGate URL
  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: PMC / NIH URL

Sources

Comparative

In vitro vs in vivo correlation for anti-inflammatory thiazoles

In Vitro vs. In Vivo Correlation (IVIVC) for Anti-Inflammatory Thiazoles: A Technical Evaluation Guide The Critical Role of IVIVC in Thiazole Development Thiazole derivatives have become a cornerstone in the development...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro vs. In Vivo Correlation (IVIVC) for Anti-Inflammatory Thiazoles: A Technical Evaluation Guide

The Critical Role of IVIVC in Thiazole Development

Thiazole derivatives have become a cornerstone in the development of novel anti-inflammatory therapeutics. From classical NSAIDs like meloxicam to next-generation pyrazole-thiazole hybrids, the thiazole scaffold offers highly tunable pharmacophores capable of inhibiting key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX)[1].

However, a persistent challenge in drug development is establishing a robust in vitro-in vivo correlation (IVIVC). Because many thiazole compounds are classified as Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability), exceptional in vitro enzymatic inhibition does not always translate to in vivo efficacy[2]. This guide objectively compares the performance of various thiazole derivatives, analyzing the causality behind their IVIVC and providing self-validating experimental frameworks for accurate assessment.

Mechanistic Framework of Thiazole Interventions

To understand the baseline for in vitro testing, we must map the biological targets. Thiazoles primarily disrupt the arachidonic acid cascade. While standard NSAIDs often non-selectively block COX enzymes, newer nitro-aryl and hybrid thiazoles exhibit dual COX/LOX inhibition or high COX-2 selectivity, drastically reducing pro-inflammatory mediators like PGE2, IL-6, and TNF-α without the severe gastrointestinal toxicity associated with COX-1 inhibition[1],[3].

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation LOX 5-LOX Enzyme AA->LOX Oxidation PGE2 Prostaglandins (PGE2) COX2->PGE2 Synthesis LT Leukotrienes LOX->LT Synthesis Inflammation Inflammation & Edema PGE2->Inflammation LT->Inflammation Thiazole Anti-inflammatory Thiazoles Thiazole->COX2 Inhibits Thiazole->LOX Inhibits

Fig 1. Mechanistic intervention of thiazole derivatives in the arachidonic acid inflammatory pathway.

Comparative Performance Data: Bridging the Gap

When evaluating structural alternatives, we must compare cell-free/cellular in vitro metrics against systemic in vivo outcomes. The table below synthesizes experimental data from recent literature to highlight how different thiazole modifications impact IVIVC.

Compound Class / Specific DrugIn Vitro Target PotencyIn Vitro Cellular Efficacy (Cytokine Inhibition)In Vivo Efficacy (Rodent Models)IVIVC Assessment & Notes
Meloxicam (Standard) COX-2 SelectiveHigh suppression of PGE2Potent reduction in paw edemaModerate to High: Poor aqueous solubility limits raw IVIVC; however, formulation into cocrystals yields an IVIVC R2>0.9 between dissolution and PK absorption[2].
Pyrazole-Thiazole Hybrid (16b) COX-2 SelectiveN/A ED50​=8.2 mg/kg (Carrageenan model)High: Strong correlation. In vivo potency significantly exceeded the reference drug celecoxib ( ED50​=30 mg/kg)[4].
Indole-Benzimidazole Thiazole (13b) N/A IC50​ (IL-6) = 2.294 µM; IC50​ (NO) = 10.992 µMPending in vivo validationPredictive: Excellent in vitro cellular permeability in RAW264.7 cells suggests high potential for in vivo translation[5].
Novel Thiazole (Compound 1) COX-2 IC50​=9.01 µMPotent PGE2 inhibitionSignificant reduction in dorsal air pouch PGE2 levelsHigh: Direct correlation observed between in vitro COX-2 inhibition and in vivo reduction of localized PGE2 without altering COX-2 protein expression[3].

Establishing IVIVC: The Pharmacokinetic Disconnect

A major analytical pitfall occurs when researchers assume a 1:1 ratio between in vitro IC50​ and in vivo ED50​ . Because in vitro assays bypass physiological barriers (e.g., first-pass metabolism, plasma protein binding), a compound like meloxicam requires advanced physicochemical modeling to predict in vivo behavior accurately.

IVIVC InVitro In Vitro Profiling (COX-2 IC50, Cytokines) IVIVC IVIVC Modeling (Predictive PK/PD) InVitro->IVIVC Potency Data PhysChem Physicochemical Properties (Solubility, Permeability) PhysChem->IVIVC ADME Factors InVivo In Vivo Efficacy (Paw Edema ED50) InVivo->IVIVC Efficacy Data IVIVC->InVivo Predicts

Fig 2. Logical framework for establishing IVIVC in thiazole drug development.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal control to rule out false positives—a critical requirement when establishing IVIVC.

Protocol A: In Vitro Cellular Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Causality: Cell-free enzyme assays cannot account for cell membrane permeability. Using RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS) evaluates both the compound's ability to enter the cell and its efficacy in halting the inflammatory cascade (NO, IL-6, TNF-α release)[5].

  • Cell Seeding: Plate RAW 264.7 cells at 1×105 cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of the thiazole derivative (e.g., 1–50 µM) for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to induce the inflammatory response. Incubate for 24 hours.

  • Quantification: Collect the supernatant. Measure Nitric Oxide (NO) using Griess reagent and quantify IL-6/TNF-α via ELISA.

  • Self-Validating Mechanism (Viability Check): Immediately perform an MTT assay on the remaining adherent cells. Logic: If cell viability drops below 90%, the observed reduction in cytokines is due to compound cytotoxicity (cell death), not targeted anti-inflammatory activity[5]. This prevents false-positive efficacy claims.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema

Causality: This model evaluates the systemic pharmacokinetic exposure and pharmacodynamic effect of the thiazole. It accounts for absorption, distribution, and the complex interplay of multiple inflammatory mediators (histamine, kinins, and prostaglandins) over time.

  • Animal Preparation & Dosing: Fast adult Wistar rats for 12 hours. Administer the thiazole derivative orally (e.g., 10–30 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC).

  • Induction: One hour post-dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement: Use a plethysmometer to measure paw volume at 0, 1, 2, 3, and 4 hours post-injection.

  • Self-Validating Mechanism (Internal Baseline & Benchmarking):

    • Baseline Control: Inject the contralateral (left) hind paw with 0.1 mL of sterile saline. This serves as an internal baseline for each specific animal, negating individual physiological variations.

    • System Validation: Include a vehicle-only group (negative control) and a standard drug group (e.g., Celecoxib or Meloxicam at known ED50​ doses)[4]. The assay is only considered valid if the standard drug achieves its statistically documented reduction in edema.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine

Advanced Handling and Safety Protocol for 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine As a Senior Application Scientist, I recognize that handling bi-functional research chemicals requires moving beyond generic, template-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol for 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine

As a Senior Application Scientist, I recognize that handling bi-functional research chemicals requires moving beyond generic, template-based safety data sheets. 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine presents a unique dual-hazard profile: it combines the acute irritant properties of an aminothiazole core with the latent reactivity of an ethenylphenyl (styrene-like) moiety.

This guide provides a causality-driven, self-validating protocol designed for researchers and drug development professionals to ensure absolute safety during the handling, storage, and disposal of this compound.

Molecular Causality and Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. We do not just wear PPE because a manual dictates it; we wear it to counteract specific molecular mechanisms.

  • The Aminothiazole Core: The 2-aminothiazole substructure is a known basic nucleophile. It is harmful if swallowed and acts as a severe irritant to the skin, eyes, and respiratory tract[1]. The lipophilicity introduced by the phenyl ring enhances its ability to penetrate the stratum corneum, making stringent dermal protection critical.

  • The Ethenylphenyl (Vinyl) Moiety: The presence of a vinyl group introduces a severe risk of auto-polymerization. If exposed to heat, UV light, or radical initiators (like peroxides formed from atmospheric oxygen), the compound can undergo a violent, exothermic polymerization reaction. This necessitates handling under inert atmospheres and storing at reduced temperatures (typically -20°C) to maintain stability[2].

Personal Protective Equipment (PPE) Matrix

Generic PPE recommendations often fail to account for the specific permeation dynamics of functionalized anilines and thiazoles. The following matrix outlines the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile Gloves (Double-gloved)Min. thickness: 0.11 mm Breakthrough: >480 minNitrile offers superior chemical resistance to basic amines compared to latex. Double-gloving prevents micro-tear exposure.
Eye/Face Protection Chemical Safety GogglesANSI Z87.1 certified (splash/dust rated)Prevents fine crystalline dust from contacting ocular mucosa, which causes severe and immediate irritation[1].
Body Protection Flame-Retardant Lab Coat100% Cotton or Nomex (No synthetics)Synthetic fibers can melt into the skin during an exothermic polymerization event or flash fire.
Respiratory N95 / P100 RespiratorNIOSH-approvedMitigates inhalation of reactive dust if a spill occurs outside of engineering controls.

Self-Validating Operational Protocol

Every step in handling 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine must include a verification mechanism to ensure the system is secure before proceeding.

Step 1: Pre-Handling Setup and Verification

  • Validate Engineering Controls: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

    • Validation: Check the digital monitor or use a Kimwipe to visually confirm inward directional airflow before opening the chemical container.

  • Establish an Inert Environment: Because the ethenyl group is prone to oxidation and subsequent peroxide-initiated polymerization, prepare an argon or nitrogen line for purging the headspace of the container after use.

Step 2: Weighing and Transfer

  • Eliminate Static: Use only grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel).

    • Causality: Fine organic dusts combined with the reactive vinyl group pose a deflagration risk if ignited by a static discharge.

  • Weighing: Tare the receiving vial inside the fume hood. Transfer the required mass slowly to minimize aerosolization of the powder.

  • Seal and Purge: Immediately after transfer, purge the primary stock container with inert gas for 10-15 seconds before sealing tightly. Return the stock to -20°C storage[2].

Step 3: Post-Handling Decontamination

  • Solvent Wipe: Wipe down the balance and fume hood surface with a paper towel dampened with ethanol or isopropanol (the compound is soluble in organic solvents).

  • Aqueous Wash: Follow the solvent wipe with a soap and water wash to remove any residual solvent and neutralize the surface.

    • Validation: A visual inspection under bright light should show no crystalline residue on the spatulas or hood surfaces.

Logical Workflow Visualization

Workflow N1 Pre-Handling Verification (Hood Velocity: 80-100 fpm) N2 Weighing Protocol (Anti-static spatulas) N1->N2 N3 Dissolution / Storage (Inert Gas Purge, -20°C) N2->N3 N4 Contamination / Spill? N3->N4 N5 Wet Wipe Decontamination (Ethanol -> Soap/Water) N4->N5 Yes N6 Hazardous Waste Consolidation N4->N6 No N5->N6

Operational workflow and emergency response for handling polymerizable aminothiazoles.

Emergency Response and Waste Management

According to standard chemical management practices outlined by the National Academies, emergency response must prioritize containment over immediate neutralization[3].

  • Spill Response: Do NOT dry sweep. Dry sweeping aerosolizes the reactive dust, drastically increasing inhalation and explosion risks. Instead, dampen the spill with water or a compatible solvent, then collect the slurry using absorbent pads. Place the pads in a sealed, labeled hazardous waste container.

  • Exposure Response: In case of skin contact, the lipophilic nature of the compound requires immediate action. Flush the area with copious amounts of soap and water for at least 15 minutes[4]. Do not use organic solvents directly on the skin, as they will enhance the dermal absorption of the aminothiazole core.

  • Disposal: Dispose of all contaminated PPE and chemical waste through an approved hazardous waste facility. Ensure the waste container is not mixed with strong oxidizers or acids, which could trigger a violent exothermic reaction.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

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